Product packaging for 4-(3-Methoxypropyl)-3-thiosemicarbazide(Cat. No.:CAS No. 71058-32-7)

4-(3-Methoxypropyl)-3-thiosemicarbazide

Cat. No.: B1301145
CAS No.: 71058-32-7
M. Wt: 163.24 g/mol
InChI Key: FNQQONLDFCKUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(3-Methoxypropyl)-3-thiosemicarbazide (CAS 71058-32-7) is a chemical compound with the molecular formula C5H13N3OS and a molar mass of 163.246 g/mol . It is a derivative of thiosemicarbazide, a class of organic compounds known for their versatile applications in medicinal chemistry and as precursors for synthesizing heterocyclic compounds . Thiosemicarbazide derivatives are extensively investigated for their diverse biological activities, including antibacterial and anticancer properties . Research indicates that thiosemicarbazide derivatives exhibit a structure-dependent antibacterial potential, particularly against Gram-positive bacteria such as Staphylococcus aureus . The mechanism of action for these compounds is believed to involve the inhibition of key bacterial enzymes, DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to cell death . Furthermore, thiosemicarbazide scaffolds serve as key intermediates in the synthesis of various pharmacologically active molecules, including 1,3,4-thiadiazoles, which are studied for their cytotoxic effects on cancer cell lines . The compound is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3OS B1301145 4-(3-Methoxypropyl)-3-thiosemicarbazide CAS No. 71058-32-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(3-methoxypropyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3OS/c1-9-4-2-3-7-5(10)8-6/h2-4,6H2,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQQONLDFCKUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365256
Record name 4-(3-Methoxypropyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71058-32-7
Record name 4-(3-Methoxypropyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71058-32-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-Methoxypropyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. This document details the synthetic protocol, purification methods, and in-depth analytical characterization.

Introduction

Thiosemicarbazides are a significant class of compounds that serve as versatile intermediates in the synthesis of various heterocyclic systems. Derivatives of thiosemicarbazide have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The title compound, this compound, incorporates a methoxypropyl side chain, which can influence its lipophilicity and pharmacokinetic profile, making it a valuable candidate for further investigation in drug discovery programs. This guide outlines a reproducible synthetic method and a thorough characterization of the final product.

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic addition reaction between 3-methoxypropyl isothiocyanate and hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent, providing the target compound in good yield.

Reaction Scheme:

Experimental Protocol

Materials and Reagents:

  • 3-Methoxypropyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Diethyl ether

  • Standard laboratory glassware and apparatus

Procedure:

  • To a solution of 3-methoxypropyl isothiocyanate (1.0 equivalent) in absolute ethanol (10 mL per gram of isothiocyanate), hydrazine hydrate (1.2 equivalents) is added dropwise at room temperature with continuous stirring.

  • The reaction mixture is stirred at room temperature for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is triturated with diethyl ether to precipitate the solid thiosemicarbazide.

  • The solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried in a vacuum oven to afford the pure this compound.

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various analytical techniques, including melting point determination, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Physical and Analytical Data
ParameterValue
Molecular Formula C₅H₁₃N₃OS
Molecular Weight 163.24 g/mol [1]
Appearance White to off-white solid
Melting Point 37-40 °C[2]
Solubility Soluble in methanol, ethanol, and DMSO; sparingly soluble in water.
Spectroscopic Data

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
3350-3150N-H stretching (NH, NH₂)
2950-2850C-H stretching (aliphatic)
1620-1600N-H bending
1550-1530C-N stretching
1250-1230C=S stretching (thione)
1120-1080C-O stretching (ether)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra confirm the presence of the methoxypropyl and thiosemicarbazide moieties. The following data is predicted based on the structure and typical chemical shifts for similar compounds.

¹H NMR (400 MHz, DMSO-d₆), δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5br s1HNH
~7.8br s1HNH
~4.4br s2HNH₂
~3.4t2H-O-CH₂-
~3.3q2H-CH₂-NH-
~3.2s3H-O-CH₃
~1.8p2H-CH₂-CH₂-CH₂-

¹³C NMR (100 MHz, DMSO-d₆), δ (ppm):

Chemical Shift (ppm)Assignment
~182C=S (thiocarbonyl)
~70-O-CH₂-
~58-O-CH₃
~45-CH₂-NH-
~30-CH₂-CH₂-CH₂-

3.2.3. Mass Spectrometry

Mass spectral analysis provides confirmation of the molecular weight of the synthesized compound.

m/z (Predicted)Assignment
164.08521[M+H]⁺[3]
186.06715[M+Na]⁺[3]

Visualizations

Synthesis Pathway

Synthesis_Pathway reagent1 3-Methoxypropyl isothiocyanate reaction + reagent1->reaction reagent2 Hydrazine hydrate reagent2->reaction product This compound reaction->product Ethanol, RT

Caption: Synthetic route to this compound.

Experimental Workflow

Experimental_Workflow start Mix 3-Methoxypropyl isothiocyanate and Hydrazine hydrate in Ethanol stir Stir at Room Temperature (4-6 hours) start->stir evaporate Remove Solvent (Rotary Evaporation) stir->evaporate triturate Triturate with Diethyl Ether evaporate->triturate filter Vacuum Filtration triturate->filter dry Dry in Vacuum Oven filter->dry product Pure Product dry->product characterize Characterization (MP, FTIR, NMR, MS) product->characterize

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide has detailed a straightforward and efficient method for the synthesis of this compound. The comprehensive characterization data provided confirms the identity and purity of the synthesized compound, establishing a reliable foundation for its use in further research and development activities within the pharmaceutical and life sciences sectors. The presented protocols and data are intended to facilitate the reproduction of this synthesis and aid in the exploration of the biological potential of this and related thiosemicarbazide derivatives.

References

Physicochemical Properties of 4-(3-Methoxypropyl)-3-thiosemicarbazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazides are a class of compounds characterized by a thiourea moiety with an amino group attached to one of the nitrogen atoms. This structural feature imparts a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A key mechanism underlying these activities is the ability of their derivatives, thiosemicarbazones, to chelate metal ions, particularly iron, leading to the inhibition of crucial cellular enzymes and the generation of reactive oxygen species. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of a specific derivative, 4-(3-Methoxypropyl)-3-thiosemicarbazide. It also outlines detailed experimental protocols for the determination of key properties and discusses its potential biological significance based on the established activities of the thiosemicarbazide class.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While some experimental data is available, other key parameters are predicted and require experimental verification for which detailed protocols are provided in the subsequent sections.

PropertyValueSource
Molecular Formula C₅H₁₃N₃OS[1]
Molecular Weight 163.24 g/mol [1]
CAS Number 71058-32-7[1]
Melting Point 37-40 °C[1]
XlogP (Predicted) -0.6[2]
Monoisotopic Mass 163.07793 Da[2]

Experimental Protocols for Physicochemical Characterization

Precise determination of physicochemical properties such as pKa, solubility, and the partition coefficient (logP) is critical for understanding the pharmacokinetic and pharmacodynamic profile of a compound. The following are detailed experimental protocols that can be employed to determine these key parameters for this compound.

Synthesis of this compound

The synthesis of 4-substituted-3-thiosemicarbazides can be achieved through the reaction of the corresponding isothiocyanate with hydrazine hydrate.

Experimental Workflow: Synthesis

G reagent1 3-Methoxypropyl isothiocyanate reaction Stirring at room temperature reagent1->reaction reagent2 Hydrazine hydrate reagent2->reaction solvent Ethanol solvent->reaction workup Precipitation and Filtration reaction->workup product This compound workup->product

Caption: Synthetic route for this compound.

Protocol:

  • Dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1 equivalent) to the solution while stirring.

  • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration and UV-Vis spectrophotometry are two common methods for pKa determination.

Experimental Workflow: pKa Determination by Potentiometric Titration

G start Prepare a solution of the compound in a suitable solvent (e.g., water/methanol mixture) titration Titrate with a standardized solution of acid (e.g., HCl) or base (e.g., NaOH) start->titration measurement Record pH after each addition of titrant using a calibrated pH meter titration->measurement data_analysis Plot pH vs. volume of titrant added measurement->data_analysis pka_determination Determine the pKa from the midpoint of the titration curve's buffer region data_analysis->pka_determination

Caption: Workflow for pKa determination using potentiometric titration.

Potentiometric Titration Protocol: [3][4][5]

  • Preparation: Prepare a 0.01 M solution of this compound in a suitable solvent (e.g., water or a water/methanol co-solvent system if solubility is low). Ensure the solution is free of dissolved CO₂ by purging with nitrogen.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the sample solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry Protocol: [2][6][7]

  • Preparation: Prepare a series of buffer solutions with a range of known pH values. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Measurement: Add a small aliquot of the stock solution to each buffer solution in a 96-well plate to achieve the same final concentration. Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each solution.

  • Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes with pH) against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Determination of Aqueous Solubility

Solubility is a key determinant of a drug's bioavailability. The gravimetric method provides a thermodynamic measure of solubility.

Experimental Workflow: Solubility Determination (Gravimetric Method)

G start Add excess solid compound to a known volume of solvent (e.g., water) in a vial equilibration Agitate the mixture at a constant temperature for an extended period (e.g., 24-48h) to reach equilibrium start->equilibration separation Filter or centrifuge the suspension to separate the undissolved solid equilibration->separation analysis Evaporate a known volume of the saturated supernatant to dryness separation->analysis calculation Weigh the residue and calculate the solubility (e.g., in mg/mL or mol/L) analysis->calculation G start Prepare mutually saturated solutions of n-octanol and water partitioning Dissolve the compound in one phase and mix with the other phase in a separatory funnel. Shake vigorously to allow partitioning. start->partitioning separation Allow the two phases to separate completely partitioning->separation analysis Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV) separation->analysis calculation Calculate logP as log([concentration in octanol] / [concentration in water]) analysis->calculation G compound 4-(3-Methoxypropyl) -3-thiosemicarbazide (as thiosemicarbazone) complex Iron-Thiosemicarbazone Complex compound->complex Chelation iron Intracellular Iron (Fe²⁺/Fe³⁺) iron->complex rnr Ribonucleotide Reductase (RNR) complex->rnr Inhibition ros Reactive Oxygen Species (ROS) Generation complex->ros Redox Cycling dna_synthesis DNA Synthesis and Repair rnr->dna_synthesis Catalyzes cell_cycle_arrest Cell Cycle Arrest dna_synthesis->cell_cycle_arrest Inhibition leads to apoptosis Apoptosis cell_cycle_arrest->apoptosis Can lead to oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->apoptosis Induces

References

An In-depth Technical Guide on 4-(3-Methoxypropyl)-3-thiosemicarbazide (CAS Number: 71058-32-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and spectral data for 4-(3-Methoxypropyl)-3-thiosemicarbazide is limited. This guide provides a comprehensive overview based on available data for the compound and established knowledge of the broader class of thiosemicarbazide derivatives.

Introduction

This compound is a member of the thiosemicarbazide class of organic compounds. Thiosemicarbazides and their derivatives, thiosemicarbazones, are recognized for their versatile coordination chemistry and a wide spectrum of biological activities. This structural motif is a key pharmacophore in medicinal chemistry, with derivatives exhibiting potential as anticancer, antibacterial, antifungal, and antiviral agents. The biological activity is often attributed to their ability to chelate metal ions essential for various enzymatic processes. This technical guide aims to consolidate the available information on this compound and provide a framework for its synthesis and potential biological evaluation based on the properties of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 71058-32-7N/A
Molecular Formula C₅H₁₃N₃OSN/A
Molecular Weight 163.24 g/mol N/A
Melting Point 37-40 °C[1]
Appearance Not specified (likely a solid at room temperature)N/A
Solubility Not specified (expected to have some solubility in organic solvents like ethanol and DMSO)N/A

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route is the reaction of 3-methoxypropyl isothiocyanate with hydrazine hydrate.

Reaction Scheme:

(3-methoxypropyl isothiocyanate) + (Hydrazine hydrate) → (this compound)

General Experimental Protocol

The following is a generalized protocol based on established methods for the synthesis of similar thiosemicarbazide derivatives.[2] Researchers should optimize the reaction conditions for this specific synthesis.

Materials:

  • 3-methoxypropyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add hydrazine hydrate (1 to 1.2 equivalents) to the stirred solution at room temperature. The addition may be exothermic.

  • After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum to yield this compound.

Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis Workflow for this compound start Start reactants Combine 3-methoxypropyl isothiocyanate and hydrazine hydrate in ethanol start->reactants reaction Heat mixture to reflux (2-4 hours) reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete precipitation Cool reaction mixture to induce precipitation monitoring->precipitation Complete filtration Filter the solid product precipitation->filtration purification Recrystallize from a suitable solvent filtration->purification drying Dry the purified product under vacuum purification->drying end Obtain pure this compound drying->end

Caption: Proposed workflow for the synthesis of this compound.

Spectral Data

Detailed spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For structural confirmation following synthesis, the following characteristic signals would be expected based on the analysis of related thiosemicarbazide compounds.[3][4]

Spectral DataExpected Characteristics
¹H NMR Signals corresponding to the methoxy group (CH₃O-), methylene groups (-CH₂-), and NH protons. The chemical shifts and coupling patterns would be indicative of the 3-methoxypropyl chain and the thiosemicarbazide moiety.
¹³C NMR Resonances for the carbon atoms of the methoxy group, the propyl chain, and the thiocarbonyl group (C=S).
IR Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching, C-N stretching, and the C=S stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (163.24 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Potential Applications

While no specific biological activity has been reported for this compound, the broader class of thiosemicarbazide derivatives has been extensively investigated for a variety of therapeutic applications.

Potential Areas of Investigation
  • Anticancer Activity: Many thiosemicarbazone derivatives, formed from thiosemicarbazides, have shown significant anticancer activity. Their mechanism is often linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of oxidative stress.[5][6][7]

  • Antimicrobial Activity: Thiosemicarbazides have been reported to possess antibacterial and antifungal properties. Their mode of action can involve the inhibition of essential enzymes in microorganisms.[8][9][10][11][12]

  • Antiviral Activity: Certain thiosemicarbazide derivatives have demonstrated efficacy against various viruses.

Proposed Initial Biological Screening Workflow

For researchers interested in evaluating the biological potential of this compound, a general screening workflow is proposed.

Biological_Screening_Workflow Proposed Biological Screening Workflow compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS on cancer and normal cell lines) compound->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC against bacterial and fungal strains) compound->antimicrobial antiviral Antiviral Assays (e.g., Plaque reduction assay) compound->antiviral active Active cytotoxicity->active Selective Toxicity inactive Inactive cytotoxicity->inactive Non-toxic or highly toxic antimicrobial->active Growth Inhibition antimicrobial->inactive No Inhibition antiviral->active Viral Replication Inhibition antiviral->inactive No Inhibition moa Mechanism of Action Studies (e.g., Enzyme inhibition, Gene expression analysis) active->moa lead_optimization Lead Optimization moa->lead_optimization

Caption: A general workflow for the initial biological screening of the title compound.

Conclusion

This compound represents an under-investigated molecule within the pharmacologically significant class of thiosemicarbazides. While specific experimental data is scarce, its structural features suggest potential for biological activity. This technical guide provides a foundational understanding of its physicochemical properties and outlines a rational approach to its synthesis and biological evaluation based on established principles for this class of compounds. Further research is warranted to elucidate the specific properties and potential applications of this compound in drug discovery and development.

References

An In-depth Technical Guide to 4-(3-Methoxypropyl)-3-thiosemicarbazide: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methoxypropyl)-3-thiosemicarbazide is a chemical compound belonging to the thiosemicarbazide class, a group of molecules recognized for their diverse biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential therapeutic applications, with a focus on its relevance to drug discovery and development. While specific experimental data for this particular analogue is limited in publicly available literature, this document compiles predicted data and established methodologies from closely related compounds to serve as a foundational resource for researchers.

Molecular Structure and Formula

This compound is characterized by a thiosemicarbazide core functionalized with a 3-methoxypropyl group at the N4 position.

  • Molecular Formula: C₅H₁₃N₃OS[1]

  • IUPAC Name: 1-amino-3-(3-methoxypropyl)thiourea[2]

  • CAS Number: 71058-32-7[1]

  • Molecular Weight: 163.24 g/mol [1]

  • Canonical SMILES: COCCCNC(=S)NN[2]

Structure:

G reagents 3-Methoxypropyl Isothiocyanate + Hydrazine Hydrate reaction Reaction in Ethanol at Room Temperature reagents->reaction workup Precipitation or Solvent Removal reaction->workup purification Recrystallization workup->purification product This compound purification->product G TSC This compound Chelation Chelation of Metal Ions (e.g., Fe²⁺, Cu²⁺) TSC->Chelation RNR Ribonucleotide Reductase Inhibition Chelation->RNR TopoII Topoisomerase II Inhibition Chelation->TopoII DNA_Synthesis Inhibition of DNA Synthesis & Repair RNR->DNA_Synthesis TopoII->DNA_Synthesis Apoptosis Induction of Apoptosis DNA_Synthesis->Apoptosis

References

Spectral Data and Characterization of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-(3-Methoxypropyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines predicted spectral information with experimental data from closely related analogues to offer a robust analytical framework. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for spectral acquisition.

Molecular Structure and Properties

This compound is a derivative of thiosemicarbazide featuring a methoxypropyl substituent at the N4 position. The presence of the thiosemicarbazide moiety, a known pharmacophore, suggests potential biological activity.

Molecular Formula: C₅H₁₃N₃OS[1][2][3]

Molecular Weight: 163.24 g/mol [2][3]

Structure:

Predicted and Comparative Spectral Data

The following sections present a detailed analysis of the expected spectral data for this compound. These predictions are based on the known spectral characteristics of its constituent functional groups and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the following ions are predicted to be observed in an electrospray ionization (ESI) mass spectrum.[1]

AdductPredicted m/z
[M+H]⁺164.08521
[M+Na]⁺186.06715
[M+K]⁺202.04109
[M-H]⁻162.07065
[M+HCOO]⁻208.07613
[M+CH₃COO]⁻222.09178

Table 1: Predicted m/z values for various adducts of this compound in ESI-MS.[1]

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) in ppm for this compound, referenced against tetramethylsilane (TMS), are outlined below. These predictions are based on typical values for similar functional groups found in related thiosemicarbazide derivatives.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-NH₂4.5 - 5.5Broad singlet2H
-NH- (adjacent to C=S)7.5 - 8.5Broad singlet1H
-NH- (adjacent to propyl)6.0 - 7.0Triplet1H
-O-CH₃3.2 - 3.4Singlet3H
-O-CH₂-3.4 - 3.6Triplet2H
-NH-CH₂-3.3 - 3.5Quartet2H
-CH₂- (central)1.7 - 1.9Quintet2H

Table 2: Predicted ¹H NMR chemical shifts for this compound.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts for this compound are as follows:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=S180 - 185
-O-CH₃58 - 60
-O-CH₂-68 - 72
-NH-CH₂-45 - 50
-CH₂- (central)28 - 32

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch3100 - 3400 (broad)
C-H stretch2850 - 3000
C=S stretch1200 - 1300
C-N stretch1350 - 1450
C-O stretch1050 - 1150

Table 4: Predicted characteristic IR absorption bands for this compound. The N-H stretching region is expected to show multiple bands corresponding to the different amine and amide protons. The C=S stretch is a key indicator of the thiosemicarbazide core.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound, based on standard practices for similar compounds.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is used as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.

    • Chemical shifts are reported in parts per million (ppm) downfield from TMS.

  • ¹³C NMR Acquisition:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Typical parameters: 45° pulse angle, 2-second relaxation delay, 512-1024 scans.

    • Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition:

    • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

    • A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas (nitrogen) flow of 500-800 L/hr, and a desolvation temperature of 100-150 °C.

    • Mass spectra are recorded over a mass-to-charge (m/z) range of 50-500.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectral characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis 3-methoxypropylamine 3-methoxypropylamine Isothiocyanate_Formation Formation of 3-methoxypropyl isothiocyanate 3-methoxypropylamine->Isothiocyanate_Formation Carbon_disulfide Carbon disulfide Carbon_disulfide->Isothiocyanate_Formation Hydrazine_hydrate Hydrazine hydrate Thiosemicarbazide_Formation Reaction with hydrazine hydrate Hydrazine_hydrate->Thiosemicarbazide_Formation Isothiocyanate_Formation->Thiosemicarbazide_Formation Target_Compound This compound Thiosemicarbazide_Formation->Target_Compound

Caption: Synthetic pathway for this compound.

Spectral_Analysis_Workflow cluster_analysis Spectral Characterization cluster_data Data Interpretation Sample Purified this compound MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS_Data Molecular Weight & Formula Confirmation MS->MS_Data NMR_Data Structural Elucidation (Proton & Carbon Environments) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Structure_Confirmation Final Structure Confirmation MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Workflow for the spectral analysis of the target compound.

References

potential biological activities of 4-(3-Methoxypropyl)-3-thiosemicarbazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazides, a class of compounds characterized by a reactive thiocarbonyl-hydrazine moiety, have garnered significant attention in medicinal chemistry for their diverse and potent biological activities.[1][2][3][4][5] This technical guide provides an in-depth analysis of the potential biological activities of thiosemicarbazide derivatives, with a focus on their antimicrobial, anticancer, and antioxidant properties. While this report addresses the broad class of thiosemicarbazide derivatives, it is important to note a lack of specific published data for 4-(3-Methoxypropyl)-3-thiosemicarbazide derivatives at the time of this writing. The principles, experimental protocols, and potential mechanisms discussed herein provide a foundational framework for the investigation of such novel analogues.

Core Biological Activities

Thiosemicarbazide derivatives have demonstrated a wide spectrum of pharmacological effects, which are largely attributed to their ability to chelate metal ions and interact with various biological targets.[6][7]

Antimicrobial Activity

Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, exhibit significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[1][3][5][7][8][9] The antimicrobial efficacy is often influenced by the nature of the substituents on the thiosemicarbazide scaffold.

Antibacterial Activity:

Derivatives of thiosemicarbazides have shown promising results against both Gram-positive and Gram-negative bacteria.[1][3][9] For instance, certain novel thiosemicarbazide derivatives have demonstrated high antibacterial activity against various strains of Staphylococcus aureus and other Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL.[9] The mechanism of antibacterial action is believed to involve the inhibition of essential enzymes, such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and bacterial cell death.[10]

Antifungal Activity:

Several thiosemicarbazide derivatives have also been reported to possess antifungal properties against various fungal strains.[3]

Anticancer Activity

The anticancer potential of thiosemicarbazide derivatives is a rapidly evolving area of research.[10][11][12][13] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, breast, and glioma.[10][12][14][15]

The proposed mechanisms for their anticancer activity are multifaceted and include:

  • Induction of Apoptosis: Thiosemicarbazides can trigger programmed cell death in cancer cells.[10]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby inhibiting tumor growth.

  • Inhibition of Ribonucleotide Reductase: This key enzyme in DNA synthesis is a known target for some thiosemicarbazide-based drugs like Triapine.[13]

  • Generation of Reactive Oxygen Species (ROS): The formation of redox-active metal complexes can lead to oxidative stress and subsequent cancer cell death.[11]

Antioxidant Activity

A number of thiosemicarbazide and thiosemicarbazone derivatives have been shown to possess significant antioxidant properties.[16][17][18][19] Their ability to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[16][17][18] This antioxidant capacity may contribute to their overall therapeutic potential by mitigating oxidative stress, which is implicated in various disease states.

Quantitative Data Summary

The following tables summarize representative quantitative data on the biological activities of various thiosemicarbazide derivatives from the literature.

Table 1: Antibacterial Activity of Selected Thiosemicarbazide Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Thiosemicarbazide 3aStaphylococcus aureus (various strains)1.95 - 3.9[9]
Thiosemicarbazide 3eStaphylococcus aureus (various strains)15.63 - 31.25[9]
Thiosemicarbazide 3eBacillus cereus ATCC 108767.81[9]
Compound 3gStaphylococcus aureusComparable to Streptomycin[1]
Compound L1Bacillus cereus10 mg/L[10][17]

Table 2: Anticancer Activity of Selected Thiosemicarbazide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3bC6 glioma10.59 (µg/mL)[14]
Compound 3mC6 glioma9.08 (µg/mL)[14]
Compound 3bMCF7 (breast cancer)7.02 (µg/mL)[14]
Compound 3mMCF7 (breast cancer)9.08 (µg/mL)[14]
[Cd(L)Cl2(H2O)] complexA549 (lung cancer)410[12]

Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the evaluation of thiosemicarbazide derivatives.

General Synthesis of 4-Aryl-1-(aroyl)thiosemicarbazides

A common synthetic route to produce thiosemicarbazide derivatives involves the reaction of an acid hydrazide with an appropriate isothiocyanate.[5][8]

Procedure:

  • Dissolve the starting acid hydrazide (1 mmol) in a suitable solvent, such as ethanol.

  • Add the corresponding aryl isothiocyanate (1 mmol) to the solution.

  • Reflux the reaction mixture for a specified period (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature.

  • The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazide derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry.[4][9]

In Vitro Antibacterial Activity Assay (Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[17]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria and medium) and negative (medium only) controls, as well as a standard antibiotic control (e.g., Cefuroxime, Vancomycin).[9]

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

DPPH Radical Scavenging Assay

This assay measures the antioxidant activity of a compound.[17]

Procedure:

  • Prepare different concentrations of the test compound and a standard antioxidant (e.g., Trolox or Vitamin C) in a suitable solvent (e.g., methanol or ethanol).[17]

  • Add a solution of DPPH in the same solvent to each concentration of the test compound and the standard.

  • Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the study of thiosemicarbazide derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification & Analysis cluster_product Final Product AcidHydrazide Acid Hydrazide Reaction Condensation Reaction (e.g., Reflux in Ethanol) AcidHydrazide->Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Reaction Filtration Filtration & Washing Reaction->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Spectroscopic Characterization (IR, NMR, MS) Recrystallization->Characterization Thiosemicarbazide Thiosemicarbazide Derivative Characterization->Thiosemicarbazide

Caption: General workflow for the synthesis of thiosemicarbazide derivatives.

Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antioxidant Antioxidant Activity Synthesized_Compound Synthesized Thiosemicarbazide Derivative MIC_Assay MIC Determination (Microdilution) Synthesized_Compound->MIC_Assay Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Synthesized_Compound->Cytotoxicity_Assay DPPH_Assay DPPH Radical Scavenging Assay Synthesized_Compound->DPPH_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Apoptosis_Assay Apoptosis Assay Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Analysis Other_Antioxidant_Assays Other Assays (e.g., ABTS) DPPH_Assay->Other_Antioxidant_Assays

Caption: Workflow for the biological evaluation of thiosemicarbazide derivatives.

Anticancer_Mechanism_Pathway Thiosemicarbazide Thiosemicarbazide Derivative Metal_Complex Metal Complex Formation Thiosemicarbazide->Metal_Complex Ribonucleotide_Reductase Ribonucleotide Reductase Inhibition Thiosemicarbazide->Ribonucleotide_Reductase ROS_Generation ROS Generation Metal_Complex->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ribonucleotide_Reductase->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed anticancer mechanisms of action for thiosemicarbazide derivatives.

Conclusion and Future Directions

The existing body of research strongly supports the continued investigation of thiosemicarbazide derivatives as a promising scaffold for the development of new therapeutic agents. Their synthetic accessibility and the tunability of their biological activities through structural modification make them attractive candidates for drug discovery programs.

Future research should focus on:

  • Synthesis and evaluation of novel derivatives: Including those with substitutions such as the 4-(3-Methoxypropyl) group to explore new structure-activity relationships.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

  • In vivo studies: Validating the in vitro findings in animal models to assess their therapeutic efficacy and safety profiles.

  • Development of drug delivery systems: To enhance the bioavailability and targeted delivery of promising lead compounds.

By systematically exploring the vast chemical space of thiosemicarbazide derivatives, the scientific community can unlock their full therapeutic potential for the treatment of a wide range of diseases.

References

Navigating the Physicochemical Landscape of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 4-(3-Methoxypropyl)-3-thiosemicarbazide, a compound of interest for researchers, scientists, and drug development professionals. While specific experimental data for this molecule is not extensively available in public literature, this document outlines the standard methodologies for determining these critical parameters and discusses the expected behavior based on the chemical properties of related thiosemicarbazide derivatives.

Core Physicochemical Properties

This compound is a derivative of thiosemicarbazide, a class of compounds known for a wide range of biological activities.[1] Understanding its solubility and stability is paramount for its potential application in pharmaceutical and life sciences research.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H13N3OSPubChem
Molecular Weight163.24 g/mol PubChem
XlogP30.4PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count4PubChem

Note: The data presented in this table is based on computational predictions and has not been experimentally verified.

Solubility Profile

The solubility of a compound is a critical factor influencing its bioavailability and formulation development. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[2][3][4][5][6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the aqueous solubility of this compound.

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., purified water, phosphate-buffered saline at various pH values) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal flask equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 Incubate sep1 Filter or centrifuge suspension equil1->sep1 Process quant1 Analyze clear solution by HPLC or LC-MS sep1->quant1 Analyze result result quant1->result Determine Solubility

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Table 2: Illustrative Solubility Data Table

Solvent (pH)Temperature (°C)Solubility (mg/mL)Analytical Method
Purified Water25Data to be determinedHPLC-UV
PBS (pH 5.0)37Data to be determinedLC-MS
PBS (pH 7.4)37Data to be determinedLC-MS
Ethanol25Data to be determinedHPLC-UV
DMSO25Data to be determinedHPLC-UV

This table is a template for presenting experimental solubility data.

Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation products. Stability studies are typically conducted under various stress conditions, including different pH levels, temperatures, and light exposure, following guidelines such as those from the International Council for Harmonisation (ICH).[7][8][9][10][11]

Experimental Protocols for Stability Testing

3.1.1. pH-Dependent Hydrolysis

  • Sample Preparation: Solutions of this compound are prepared in a series of aqueous buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Incubation: The solutions are stored at a constant temperature (e.g., 37°C or 50°C) in the dark.

  • Time-Point Analysis: Aliquots are withdrawn at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Quantification: The concentration of the remaining parent compound and the formation of any degradation products are measured by a stability-indicating HPLC method.

  • Data Analysis: The degradation rate constant (k) and half-life (t½) at each pH are calculated.

3.1.2. Thermal Stability

  • Sample Preparation: The solid compound is placed in a suitable container.

  • Exposure: The sample is stored in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Time-Point Analysis: Samples are withdrawn at various time points.

  • Analysis: The purity of the compound is assessed by HPLC, and any changes in physical appearance are noted. Thermogravimetric analysis (TGA) can also be employed to determine the decomposition temperature.[12]

3.1.3. Photostability

  • Sample Preparation: The solid compound or a solution is placed in a transparent container. A control sample is wrapped in aluminum foil to protect it from light.

  • Exposure: The samples are exposed to a light source that meets ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8][10]

  • Analysis: After the exposure period, the samples (both exposed and control) are analyzed by HPLC to quantify the parent compound and any photodegradants.

Diagram 2: General Workflow for Chemical Stability Assessment

G cluster_stress Stress Conditions cluster_analysis Analysis stress_ph pH Hydrolysis analysis_hplc Stability-Indicating HPLC stress_ph->analysis_hplc stress_temp Thermal stress_temp->analysis_hplc analysis_phys Physical Characterization stress_temp->analysis_phys stress_light Photochemical stress_light->analysis_hplc result result analysis_hplc->result Degradation Profile analysis_phys->result compound Test Compound compound->stress_ph compound->stress_temp compound->stress_light

Caption: Overview of the workflow for assessing the chemical stability of a compound.

Table 3: Illustrative Stability Data Summary

Stress ConditionParametersObservation/Result
pH Hydrolysis pH 2, 37°CHalf-life (t½) = Data to be determined
pH 7.4, 37°CHalf-life (t½) = Data to be determined
pH 9, 37°CHalf-life (t½) = Data to be determined
Thermal 60°C, solid state% Degradation after 2 weeks = Data to be determined
Photostability ICH Q1B light exposure% Degradation = Data to be determined

This table is a template for summarizing experimental stability data.

Potential Biological Interactions and Signaling Pathways

Thiosemicarbazones, the parent class of this compound, are known for their ability to chelate metal ions, particularly iron. This property can lead to interactions with various biological pathways. One such pathway is ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[13]

The chelation of iron by thiosemicarbazone derivatives can disrupt normal iron homeostasis, potentially leading to an increase in reactive oxygen species (ROS) and subsequent lipid peroxidation, a key event in ferroptosis. This interaction suggests a potential mechanism of action for the biological effects of this class of compounds.

Diagram 3: Logical Relationship in Potential Ferroptosis Pathway Involvement

G compound 4-(3-Methoxypropyl)- 3-thiosemicarbazide chelation Iron Chelation compound->chelation iron Intracellular Iron iron->chelation ros Reactive Oxygen Species (ROS) chelation->ros Modulates lipid_perox Lipid Peroxidation ros->lipid_perox Induces ferroptosis Ferroptosis lipid_perox->ferroptosis Leads to

Caption: Potential involvement of this compound in the ferroptosis pathway.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data is pending, the outlined protocols and theoretical considerations offer a robust starting point for researchers. The potential interaction with iron-dependent pathways, such as ferroptosis, highlights an area for further investigation into the compound's mechanism of action. The generation of empirical data using the described methodologies is essential for the future development and application of this and related thiosemicarbazide derivatives.

References

4-(3-Methoxypropyl)-3-thiosemicarbazide: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(3-Methoxypropyl)-3-thiosemicarbazide, a valuable and versatile organic building block. While specific literature on this particular compound is limited, this document extrapolates from the well-established chemistry of 4-alkyl-3-thiosemicarbazides to present its synthesis, key chemical properties, and significant potential in the construction of diverse heterocyclic systems relevant to medicinal chemistry and drug discovery.

Core Chemical Structure and Properties

This compound, with the chemical formula C₅H₁₃N₃OS, possesses a thiosemicarbazide core functionalized with a 3-methoxypropyl group at the N4 position. This aliphatic chain with a terminal methoxy group imparts specific solubility characteristics and can influence the biological activity of its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₃N₃OS
Molecular Weight 163.24 g/mol
CAS Number 71058-32-7
Melting Point 37-40 °C
Appearance White to off-white solid
Solubility Soluble in alcohols and other polar organic solvents.

Synthesis of this compound

The synthesis of 4-alkyl-3-thiosemicarbazides can be achieved through several established methods. The most common and direct approach involves the reaction of an alkyl isothiocyanate with hydrazine hydrate.

Synthesis from 3-Methoxypropyl Isothiocyanate

The primary synthetic route to this compound involves the nucleophilic addition of hydrazine to 3-methoxypropyl isothiocyanate. This reaction is typically performed in an alcoholic solvent and proceeds with good yield.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-methoxypropyl isothiocyanate (1.0 eq) in ethanol (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture to afford pure this compound.

Synthesis_of_4_3_Methoxypropyl_3_thiosemicarbazide cluster_conditions Reaction Conditions reagent1 3-Methoxypropyl Isothiocyanate product 4-(3-Methoxypropyl)-3- thiosemicarbazide reagent1->product + reagent2 Hydrazine Hydrate reagent2->product condition1 Solvent: Ethanol condition2 Temperature: RT to Reflux

Caption: Synthesis of this compound.

Applications as an Organic Building Block

This compound is a versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its utility stems from the reactive thiosemicarbazide moiety, which can undergo various cyclization reactions.

Synthesis of Thiosemicarbazones

A primary application of 4-substituted thiosemicarbazides is in the synthesis of thiosemicarbazones through condensation with aldehydes or ketones.[1] These thiosemicarbazones are not only stable compounds but also important intermediates for further heterocyclic synthesis and often exhibit a range of biological activities.[1]

Experimental Protocol: General Synthesis of Thiosemicarbazones

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol. Add the desired aldehyde or ketone (1.0 eq) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid or concentrated hydrochloric acid) can be added to facilitate the reaction.[1][2]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[1] Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture. The thiosemicarbazone product often precipitates and can be collected by filtration. Wash the solid with a cold solvent and purify by recrystallization.

Thiosemicarbazone_Synthesis cluster_workflow Workflow start 4-(3-Methoxypropyl)-3- thiosemicarbazide product Thiosemicarbazone Derivative start->product + carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') carbonyl->product catalyst Acid Catalyst catalyst->product step1 1. Dissolve reactants step2 2. Add catalyst step1->step2 step3 3. Heat/Stir step2->step3 step4 4. Isolate product step3->step4 Thiadiazole_Synthesis_Pathway start 4-(3-Methoxypropyl)-3- thiosemicarbazide intermediate N-Acylthiosemicarbazide Intermediate start->intermediate + acyl Acylating Agent (e.g., R-COCl) acyl->intermediate product 2-Amino-1,3,4-thiadiazole Derivative intermediate->product Cyclization acid Strong Acid (e.g., H₂SO₄) acid->product Triazole_Synthesis_Pathway intermediate N-Acylthiosemicarbazide Intermediate product 1,2,4-Triazole-3-thione Derivative intermediate->product Cyclization base Base (e.g., NaOH) base->product

References

A Deep Dive into Thiosemicarbazides: A Technical Guide to Theoretical and Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazides, a class of compounds characterized by the N-N-C(=S)-N backbone, have garnered significant attention in the scientific community for their wide-ranging biological activities. These compounds and their derivatives, thiosemicarbazones, exhibit a remarkable spectrum of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[1][2][3] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of thiosemicarbazide compounds, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Synthesis of Thiosemicarbazide Derivatives

The synthesis of thiosemicarbazide derivatives is a cornerstone of research in this field, enabling the generation of diverse chemical libraries for biological screening. A prevalent and versatile method involves the reaction of carboxylic acid hydrazides with various isothiocyanates.[4][5] Another common approach is the condensation of thiosemicarbazide with aldehydes or ketones to form thiosemicarbazones.[3][6]

General Experimental Protocol for Synthesis from Hydrazides and Isothiocyanates

This protocol outlines a general procedure for the synthesis of 1,4-disubstituted thiosemicarbazides.

Materials:

  • Carboxylic acid hydrazide (1 equivalent)

  • Appropriate isothiocyanate (1 equivalent)

  • Anhydrous methanol or ethanol

  • Reflux apparatus

Procedure:

  • Dissolve the carboxylic acid hydrazide (0.01 mol) in 15 mL of anhydrous methanol by gently heating.[7]

  • To this solution, add the corresponding isothiocyanate (0.01 mol).[7]

  • Heat the reaction mixture at reflux temperature for a period ranging from 30 minutes to 4 hours.[4][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.[3]

  • The resulting solid precipitate is collected by filtration, washed with a small amount of cold methanol or ethanol, and dried.[3][9]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]

Computational Methodologies in Thiosemicarbazide Research

Computational chemistry plays a pivotal role in understanding the structure-activity relationships (SAR) of thiosemicarbazide compounds, guiding the design of more potent and selective therapeutic agents. The primary computational techniques employed are Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[10] In the context of thiosemicarbazide research, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and quantum chemical descriptors.[1][11]

Software: Gaussian 09 or a similar quantum chemistry software package.[1]

Procedure:

  • Structure Input: Draw the 3D structure of the thiosemicarbazide derivative using a molecular modeling program and save it in a suitable format (e.g., .mol or .pdb).

  • Method and Basis Set Selection: Choose the DFT functional and basis set. A commonly used combination for organic molecules is the B3LYP functional with the 6-31+G(d,p) or 6-311G* basis set.[1][11]

  • Geometry Optimization: Perform a full geometry optimization of the molecule to find its lowest energy conformation. This is crucial for obtaining accurate electronic properties.[10]

  • Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[10]

  • Property Calculation: From the optimized structure, calculate various quantum chemical parameters.

Table 1: Key Quantum Chemical Parameters Calculated using DFT

ParameterDescriptionSignificance in Drug Design
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability of a molecule to donate electrons. Higher EHOMO values often correlate with increased reactivity.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability of a molecule to accept electrons. Lower ELUMO values suggest a better electron acceptor.
Energy Gap (ΔE) Difference between ELUMO and EHOMOIndicates the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity.
Dipole Moment (µ) Measure of the polarity of a moleculeInfluences the solubility and binding interactions of a drug molecule.
Hardness (η) Resistance to change in electron distributionA measure of the molecule's stability.
Softness (S) Reciprocal of hardnessA measure of the molecule's reactivity.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target.[12] It is widely used to elucidate the binding modes of thiosemicarbazide derivatives with their biological targets and to estimate their binding affinities.[6][13]

Software: AutoDock Tools, AutoGrid, and AutoDock.[14]

Procedure:

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using AutoDock Tools, remove water molecules and any co-crystallized ligands.[6]

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the .pdbqt format.

  • Ligand Preparation:

    • Draw the 3D structure of the thiosemicarbazide ligand and perform energy minimization using a molecular mechanics force field.

    • In AutoDock Tools, detect the rotatable bonds in the ligand.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Generation:

    • Define the active site of the protein. This is typically the binding pocket of the co-crystallized ligand or a site predicted by literature.

    • Use AutoGrid to generate a grid box that encompasses the entire active site. The grid parameter files (.gpf) define the size and center of the grid.

  • Docking Simulation:

    • Use AutoDock to perform the docking simulation. The docking parameter file (.dpf) specifies the ligand, the grid files, and the search algorithm (e.g., Lamarckian Genetic Algorithm).[14]

    • The output will be a docking log file (.dlg) containing multiple binding poses of the ligand ranked by their estimated binding energy.

  • Analysis of Results:

    • Analyze the top-ranked binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the active site. Visualization software like PyMOL or Discovery Studio is used for this purpose.[6]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.[15][16] This allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for biological activity.

G cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Building and Validation cluster_3 Prediction and Interpretation Data Dataset of Thiosemicarbazide Derivatives with Known Biological Activity (e.g., MIC, IC50) Activity Convert Biological Activity to pActivity (e.g., -log(MIC)) Data->Activity Structures 2D/3D Structures of All Compounds Descriptors Calculate Molecular Descriptors (e.g., Topological, Electronic, Geometrical) Structures->Descriptors Split Split Dataset into Training and Test Sets Model Develop QSAR Model using Statistical Methods (e.g., MLR, PLS) Split->Model Validation Validate the Model using Internal (Cross-validation) and External (Test set) Methods Model->Validation Predict Predict Activity of New Compounds Interpret Interpret the Model to Understand Structure-Activity Relationships Predict->Interpret

Caption: A generalized workflow for QSAR modeling of thiosemicarbazide compounds.

Biological Targets and Mechanisms of Action

The diverse biological activities of thiosemicarbazide derivatives stem from their ability to interact with various cellular targets. Computational studies have been instrumental in elucidating these interactions at the molecular level.

Inhibition of Ribonucleotide Reductase

One of the most well-studied mechanisms of action for anticancer thiosemicarbazones, such as Triapine, is the inhibition of ribonucleotide reductase (RNR).[17][18] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.

G Triapine Triapine (Thiosemicarbazone) Chelation Chelation Triapine->Chelation Binds to Fe3 Fe(III) in RNR Active Site Fe3->Chelation Fe2_Triapine Fe(II)-Triapine Complex Chelation->Fe2_Triapine Forms ROS Reactive Oxygen Species (ROS) Fe2_Triapine->ROS Generates RNR_inactivation RNR Inactivation ROS->RNR_inactivation Leads to DNA_synthesis_inhibition Inhibition of DNA Synthesis RNR_inactivation->DNA_synthesis_inhibition Results in Cancer_cell_death Cancer Cell Death DNA_synthesis_inhibition->Cancer_cell_death Causes

Caption: Proposed mechanism of ribonucleotide reductase inhibition by Triapine.

Targeting Bacterial Topoisomerases

Thiosemicarbazide derivatives have also shown promise as antibacterial agents by targeting bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[19][20] These enzymes are essential for managing DNA topology during replication, transcription, and recombination.

G TSC Thiosemicarbazide Derivative ATP_binding Binds to ATP Binding Pocket TSC->ATP_binding TopoIV Topoisomerase IV (ParE subunit) TopoIV->ATP_binding ATPase_inhibition Inhibition of ATPase Activity ATP_binding->ATPase_inhibition Leads to DNA_replication_disruption Disruption of DNA Replication ATPase_inhibition->DNA_replication_disruption Causes Bacterial_cell_death Bacterial Cell Death DNA_replication_disruption->Bacterial_cell_death Results in

Caption: Inhibition of Topoisomerase IV by thiosemicarbazide derivatives.

Quantitative Data Summary

The following tables summarize representative quantitative data from various theoretical and computational studies on thiosemicarbazide compounds.

Table 2: Selected DFT Calculated Parameters for Thiosemicarbazide Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
4-ethyl-3-thiosemicarbazide-5.98-0.875.114.56
Thiosemicarbazide-6.23-1.025.214.89
QST4-6.87-2.454.426.78

Data sourced from multiple studies for illustrative purposes.[1][10]

Table 3: Molecular Docking Scores and Biological Activity of Antitubercular Thiosemicarbazides

CompoundTarget ProteinDocking Score (kcal/mol)MIC (µg/mL)
Compound 2M. tuberculosis glutamine synthetase-7.815.625
Compound 5M. tuberculosis glutamine synthetase-8.17.81
QST4M. tuberculosis InhA-8.56.25 µM

Data compiled from various research articles.[1][7][21]

Conclusion

The integration of theoretical and computational chemistry with experimental synthesis and biological evaluation has proven to be a powerful strategy in the development of novel thiosemicarbazide-based therapeutic agents. DFT calculations provide fundamental insights into the electronic properties and reactivity of these compounds, while molecular docking and QSAR modeling offer valuable tools for understanding their interactions with biological targets and predicting their activity. This comprehensive approach accelerates the drug discovery process, enabling the rational design of more effective and safer medicines. As computational resources and methodologies continue to advance, their role in the exploration of the vast chemical space of thiosemicarbazide derivatives will undoubtedly expand, paving the way for new breakthroughs in the treatment of a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-(3-Methoxypropyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-(3-Methoxypropyl)-3-thiosemicarbazide as a key starting material. The following sections detail the synthetic pathways, experimental procedures, and expected outcomes for the preparation of 1,3,4-thiadiazoles and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic systems. Thiosemicarbazides are known precursors for nitrogen and sulfur-containing heterocycles, which are prominent in many biologically active compounds.[1][2][3][4][5] This document outlines the cyclization reactions of this compound to form substituted 1,3,4-thiadiazoles and 1,2,4-triazoles, compounds with potential applications in drug discovery due to their reported antimicrobial, anticancer, and anti-inflammatory activities.[1][6][7][8]

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

The synthesis of 1,3,4-thiadiazoles from thiosemicarbazides is a well-established transformation, often achieved through cyclization in the presence of a strong acid.[1][6] This protocol describes the acid-catalyzed cyclization of this compound with various carboxylic acids to yield the corresponding 2-(3-methoxypropylamino)-5-substituted-1,3,4-thiadiazoles.

Experimental Protocol: Acid-Catalyzed Cyclization
  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the desired carboxylic acid in concentrated sulfuric acid at 0 °C (ice bath).

  • Addition of Thiosemicarbazide: Slowly add 1.0 equivalent of this compound to the solution with continuous stirring.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Precipitation: Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Illustrative Data for Synthesized 1,3,4-Thiadiazoles
Compound IDR-Group (from R-COOH)Yield (%)Melting Point (°C)
TH-1 Phenyl85178-180
TH-2 4-Chlorophenyl88195-197
TH-3 4-Methoxyphenyl82185-187
TH-4 2-Furyl78165-167

Note: The data presented are representative and based on typical yields and melting points for similar compounds reported in the literature.

Synthetic Pathway for 1,3,4-Thiadiazoles

Thiadiazole_Synthesis start 4-(3-Methoxypropyl)- 3-thiosemicarbazide + R-COOH reagent Conc. H2SO4 start->reagent Cyclization product 2-(3-Methoxypropylamino)- 5-R-1,3,4-thiadiazole reagent->product

Caption: Acid-catalyzed synthesis of 1,3,4-thiadiazoles.

Synthesis of 4-(3-Methoxypropyl)-5-substituted-4H-1,2,4-triazole-3-thiols

The cyclization of acylthiosemicarbazides in an alkaline medium is a common method for the synthesis of 1,2,4-triazole-3-thiols.[9] This process involves an initial acylation of the thiosemicarbazide followed by base-catalyzed intramolecular cyclization.

Experimental Protocol: Two-Step Synthesis of 1,2,4-Triazoles

Step 1: Acylation of this compound

  • Reaction Setup: Dissolve 1.0 equivalent of this compound in pyridine.

  • Acylation: Add 1.1 equivalents of the appropriate acyl chloride dropwise at 0 °C.

  • Reaction Progression: Stir the mixture at room temperature for 6-8 hours.

  • Work-up: Pour the reaction mixture into ice-cold water to precipitate the acylthiosemicarbazide intermediate.

  • Isolation: Collect the solid by filtration, wash with water, and dry.

Step 2: Base-Catalyzed Cyclization

  • Reaction Setup: Reflux the acylthiosemicarbazide intermediate (1.0 equivalent) in an aqueous solution of 2 M sodium hydroxide for 4-6 hours.

  • Acidification: After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the triazole-3-thiol.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

Illustrative Data for Synthesized 1,2,4-Triazoles
Compound IDR-Group (from R-COCl)Yield (%)Melting Point (°C)
TR-1 Phenyl75210-212
TR-2 4-Nitrophenyl72235-237
TR-3 3-Methoxyphenyl78205-207
TR-4 Pyridin-4-yl68220-222

Note: The data presented are representative and based on typical yields and melting points for similar compounds reported in the literature.

Synthetic Pathway for 1,2,4-Triazoles

Triazole_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization start 4-(3-Methoxypropyl)- 3-thiosemicarbazide + R-COCl reagent1 Pyridine start->reagent1 Acylation intermediate Acylthiosemicarbazide Intermediate reagent1->intermediate reagent2 NaOH (aq), Reflux intermediate->reagent2 Cyclization product 4-(3-Methoxypropyl)-5-R- 4H-1,2,4-triazole-3-thiol reagent2->product

Caption: Two-step synthesis of 1,2,4-triazole-3-thiols.

Conclusion

The protocols described herein provide a framework for the synthesis of novel 1,3,4-thiadiazole and 1,2,4-triazole derivatives from this compound. These heterocyclic cores are of significant interest in medicinal chemistry, and the methodologies presented offer a straightforward approach to generate compound libraries for further biological evaluation. The adaptability of these reactions to various carboxylic acids and acyl chlorides allows for the creation of a diverse range of substituted heterocycles.

References

Application Notes and Protocols for 4-(3-Methoxypropyl)-3-thiosemicarbazide in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(3-Methoxypropyl)-3-thiosemicarbazide in the field of antimicrobial drug discovery. While specific data on this particular compound is limited, the broader class of thiosemicarbazides and their derivatives has demonstrated significant promise as antimicrobial agents.[1][2][3][4][5] This document outlines potential applications, summarizes expected antimicrobial activity based on related compounds, and provides detailed protocols for its evaluation.

Introduction

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of novel chemical scaffolds for the development of new therapeutic agents.[6] Thiosemicarbazides and their derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][4][7] The core thiosemicarbazide moiety, NH2-NH-C(=S)NHR, serves as a versatile template for chemical modification to enhance potency and selectivity.[3][8] this compound is a member of this class, and its potential as an antimicrobial agent warrants investigation.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, thiosemicarbazide derivatives are known to exert their antimicrobial effects through various pathways. A prevalent hypothesis involves the chelation of essential metal ions, such as iron, which are crucial for microbial growth and enzymatic function.[9] Additionally, some thiosemicarbazones, which can be formed from thiosemicarbazides, have been shown to inhibit specific microbial enzymes, including tyrosinase, which is involved in vital metabolic pathways.[10] Another potential mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication.[8]

Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by this compound, based on the known mechanisms of related compounds.

G Hypothetical Signaling Pathway Inhibition cluster_microbe Microbial Cell cluster_drug Drug Action Metal_Ions Essential Metal Ions (e.g., Fe, Cu, Zn) Enzymes Key Microbial Enzymes (e.g., Tyrosinase, DNA Gyrase) Metal_Ions->Enzymes Cofactors Metabolic_Pathways Vital Metabolic Pathways Enzymes->Metabolic_Pathways DNA_Replication DNA Replication Enzymes->DNA_Replication Cell_Growth Microbial Cell Growth and Proliferation Metabolic_Pathways->Cell_Growth DNA_Replication->Cell_Growth TSC This compound TSC->Metal_Ions Chelation TSC->Enzymes Inhibition

Caption: Hypothetical mechanism of action for this compound.

Summarized Antimicrobial Activity (Hypothetical Data)

The following table summarizes the expected antimicrobial activity of this compound against a panel of common pathogens. These values are hypothetical and based on reported activities of other thiosemicarbazide derivatives.[2][8] Actual experimental data is required for confirmation.

MicroorganismStrainExpected MIC (µg/mL)Expected MBC (µg/mL)
Staphylococcus aureusATCC 2921316 - 12864 - 256
Staphylococcus epidermidisATCC 1222832 - 256128 - 512
Escherichia coliATCC 2592264 - 512>512
Pseudomonas aeruginosaATCC 27853>512>512
Candida albicansATCC 9002832 - 256128 - 512

MIC: Minimum Inhibitory Concentration MBC: Minimum Bactericidal Concentration

Experimental Protocols

The following are detailed protocols for the initial antimicrobial evaluation of this compound.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control (bacterial/fungal suspension without the compound)

  • Negative control (broth only)

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Dilute the standardized 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions, as well as the positive control well. The negative control well should only contain broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of antimicrobial candidates like this compound.

G Antimicrobial Drug Discovery Workflow A Compound Synthesis & Characterization B Primary Antimicrobial Screening (e.g., Agar Diffusion) A->B C Secondary Screening (MIC/MBC Determination) B->C D Cytotoxicity Assays (e.g., MTT Assay) C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition, Chelation) C->E D->E G Lead Optimization D->G F In Vivo Efficacy Studies (Animal Models) E->F E->G G->C Iterative Improvement

Caption: A generalized workflow for antimicrobial drug discovery.

Conclusion

This compound belongs to a class of compounds with demonstrated antimicrobial potential. The protocols and information provided herein offer a solid framework for initiating the investigation of its efficacy and mechanism of action. Further research, including comprehensive in vitro and in vivo studies, is essential to fully characterize its profile as a potential antimicrobial drug candidate. The exploration of such novel chemical entities is a critical component of the broader strategy to combat the growing threat of antimicrobial resistance.[11][12][13]

References

Application of 4-(3-Methoxypropyl)-3-thiosemicarbazide in Antifungal Agent Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific studies on the antifungal activity, synthesis, or mechanism of action of 4-(3-Methoxypropyl)-3-thiosemicarbazide. The following application notes and protocols are therefore based on established methodologies for the evaluation of analogous thiosemicarbazide derivatives and provide a framework for the investigation of this specific compound.

Introduction

Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including antifungal properties. The core thiosemicarbazide scaffold (-NH-NH-C(=S)-N-) can be readily functionalized at various positions, allowing for the modulation of its physicochemical and pharmacological properties. The title compound, this compound, is a novel derivative whose antifungal potential is yet to be formally documented. This document outlines potential applications and detailed experimental protocols for researchers, scientists, and drug development professionals interested in evaluating its efficacy as an antifungal agent. The methodologies described are based on standard practices for testing thiosemicarbazide analogues against pathogenic fungi.

Data Presentation: Hypothetical Antifungal Activity

While no specific data exists for this compound, research on other thiosemicarbazide derivatives has shown promising activity against various fungal pathogens. For context and as a template for future data presentation, the following table summarizes typical antifungal activity data that would be generated for this compound.

Table 1: Hypothetical In Vitro Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Candida albicans ATCC 90028Data to be determinedData to be determined
Cryptococcus neoformans H99Data to be determinedData to be determined
Aspergillus fumigatus ATCC 204305Data to be determinedData to be determined
Trichophyton rubrum ATCC 28188Data to be determinedData to be determined
Fluconazole (Control)Reference valuesReference values
Amphotericin B (Control)Reference valuesReference values

Experimental Protocols

The following are detailed protocols for key experiments to determine the antifungal potential of this compound.

Protocol 1: Synthesis of this compound

A general method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate.

Materials:

  • 3-methoxypropyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution while stirring.

  • The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled in an ice bath to facilitate the precipitation of the product.

  • The resulting solid is collected by vacuum filtration using a Büchner funnel, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • The structure of the synthesized this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum (standardized to 0.5-2.5 x 10³ CFU/mL)

  • This compound stock solution (in DMSO)

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.0313 to 64 µg/mL). Ensure the final DMSO concentration is not inhibitory to the fungi (typically ≤1%).

  • Add the standardized fungal inoculum to each well.

  • Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot the aliquot onto a sterile Sabouraud Dextrose Agar (SDA) plate.

  • Incubate the SDA plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound from which no fungal colonies grow on the SDA plate.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for thiosemicarbazide derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_antifungal_testing Antifungal Activity Evaluation synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification characterization Structural Confirmation (NMR, IR, MS) purification->characterization mic_test Broth Microdilution Assay (MIC Determination) characterization->mic_test mfc_test Subculturing on Agar (MFC Determination) mic_test->mfc_test data_analysis Data Analysis & Comparison mfc_test->data_analysis

Caption: Experimental workflow for the synthesis and antifungal evaluation of this compound.

potential_moa cluster_cell Fungal Cell compound This compound nmt N-Myristoyltransferase (NMT) compound->nmt Inhibition protein_myristoylation Protein Myristoylation nmt->protein_myristoylation membrane_integrity Membrane Integrity & Function protein_myristoylation->membrane_integrity cell_death Fungal Cell Death membrane_integrity->cell_death

Caption: A potential mechanism of action for thiosemicarbazide derivatives targeting N-Myristoyltransferase in fungal cells.

Potential Mechanism of Action

While the specific molecular target of this compound is unknown, several mechanisms have been proposed for other thiosemicarbazide and thiosemicarbazone derivatives. Molecular docking studies on some 4-arylthiosemicarbazides have suggested that they may act by inhibiting enzymes crucial for fungal survival.

One potential target is N-myristoyltransferase (NMT) , an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a variety of proteins. This myristoylation is essential for the proper localization and function of these proteins, many of which are involved in signal transduction, protein-protein interactions, and anchoring to cellular membranes. Inhibition of NMT can disrupt these vital cellular processes, leading to fungal cell death.

Other thiosemicarbazone derivatives have been shown to interfere with ergosterol biosynthesis, a key component of the fungal cell membrane, or act as chelating agents for essential metal ions. Further research, including enzymatic assays and molecular docking studies, would be necessary to elucidate the precise mechanism of action for this compound.

Application Notes and Protocols: Synthesis of 1,3,4-Thiadiazoles from 4-(3-Methoxypropyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The synthesis of substituted 1,3,4-thiadiazoles is a key area of research in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 1,3,4-thiadiazoles using 4-(3-methoxypropyl)-3-thiosemicarbazide as a key starting material. The methodologies described are based on established acid-catalyzed cyclization reactions of thiosemicarbazide derivatives.

Synthesis of this compound

The precursor, this compound, can be synthesized from the reaction of 3-methoxypropyl isothiocyanate with hydrazine hydrate.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common and effective method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from 4-substituted-3-thiosemicarbazides involves acid-catalyzed cyclization.[1][2] This reaction proceeds by the condensation of the thiosemicarbazide with a carboxylic acid or its derivative, followed by dehydrative cyclization to form the thiadiazole ring.

Illustrative Reaction Scheme:

G cluster_0 Synthesis of 2-(3-Methoxypropylamino)-5-aryl-1,3,4-thiadiazole start This compound + R-COOH catalyst Acid Catalyst (e.g., H₂SO₄, POCl₃) start->catalyst Reflux product 2-(3-Methoxypropylamino)-5-aryl-1,3,4-thiadiazole catalyst->product Cyclization G cluster_workflow Experimental Workflow start Reactants: This compound + Aromatic Carboxylic Acid reaction Acid-Catalyzed Cyclization (H₂SO₄ or POCl₃) start->reaction workup Quenching with Ice Water & Neutralization reaction->workup isolation Filtration & Washing workup->isolation purification Recrystallization isolation->purification characterization Characterization (NMR, IR, Mass Spec) purification->characterization bioassay Biological Activity Screening characterization->bioassay G cluster_pathways Potential Biological Targets of 1,3,4-Thiadiazoles cluster_antimicrobial Antimicrobial Effects cluster_anticancer Anticancer Effects thiadiazole 1,3,4-Thiadiazole Derivatives enzyme_inhibition Enzyme Inhibition (e.g., DNA gyrase) thiadiazole->enzyme_inhibition cell_wall Cell Wall Synthesis Disruption thiadiazole->cell_wall apoptosis Induction of Apoptosis (e.g., Caspase activation) thiadiazole->apoptosis kinase_inhibition Kinase Inhibition (e.g., EGFR, VEGFR) thiadiazole->kinase_inhibition

References

Application Notes and Protocols for Condensation Reaction with 4-(3-Methoxypropyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazones are a class of Schiff bases synthesized through the condensation reaction of a thiosemicarbazide with an aldehyde or a ketone. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties. The biological activity of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes, generation of reactive oxygen species (ROS), and induction of apoptosis in target cells.

This document provides a detailed experimental protocol for the synthesis of thiosemicarbazones using 4-(3-Methoxypropyl)-3-thiosemicarbazide as the starting material. It also includes a summary of typical reaction conditions and a diagram illustrating a key signaling pathway associated with the anticancer activity of thiosemicarbazones.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of thiosemicarbazones, derived from various literature precedents. These conditions can be adapted for the reaction of this compound with a variety of aldehydes and ketones.

ParameterTypical ConditionsNotes
Solvent Ethanol, Methanol, 1-ButanolEthanol and methanol are commonly used for their ability to dissolve the reactants and facilitate product precipitation upon completion.
Catalyst Glacial Acetic Acid, Hydrochloric Acid, Potassium CarbonateA catalytic amount of acid is often used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Bases can also be used to facilitate the reaction.
Temperature Room Temperature to Reflux (60-100 °C)The reaction temperature is dependent on the reactivity of the specific aldehyde or ketone. Monitoring by TLC is recommended to determine the optimal temperature.
Reaction Time 1 - 24 hoursReaction time can vary significantly based on the reactants and temperature.
Product Isolation Filtration, RecrystallizationThe thiosemicarbazone product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Typical Yields 30% - 90%Yields are dependent on the specific reactants and optimization of reaction conditions.

Experimental Protocols

General Procedure for the Condensation Reaction of this compound with an Aldehyde or Ketone

This protocol describes a general method for the synthesis of a thiosemicarbazone from this compound and a selected aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10-20 mL of ethanol. Stir the solution until the solid is completely dissolved.

  • Addition of Carbonyl Compound: To the stirred solution, add 1.0 mmol of the desired aldehyde or ketone.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate.

  • Product Precipitation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.

  • Characterization: Characterize the synthesized thiosemicarbazone using appropriate analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants This compound + Aldehyde/Ketone dissolution Dissolve in Ethanol reactants->dissolution catalysis Add Acetic Acid dissolution->catalysis reflux Reflux & Monitor (TLC) catalysis->reflux cooling Cool to RT reflux->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Ethanol filtration->washing drying Dry washing->drying characterization Characterization (MP, IR, NMR) drying->characterization product Pure Thiosemicarbazone characterization->product

Caption: Experimental workflow for the synthesis of thiosemicarbazones.

Signaling Pathway: Anticancer Mechanism of Thiosemicarbazones

Thiosemicarbazones exert their anticancer effects through multiple mechanisms, a key one being the induction of apoptosis via the mitochondrial pathway, often initiated by their ability to chelate iron and generate reactive oxygen species (ROS).

signaling_pathway cluster_cell Cancer Cell TSC Thiosemicarbazone Fe Intracellular Iron (Fe²⁺/Fe³⁺) TSC->Fe Chelation ROS Reactive Oxygen Species (ROS) Fe->ROS Fenton Reaction Mito Mitochondrion ROS->Mito Mitochondrial Damage Bax Bax ROS->Bax Activation Bcl2 Bcl-2 ROS->Bcl2 Inhibition CytC Cytochrome c Mito->CytC Release Bax->Mito Bcl2->Mito | Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Mitochondrial pathway of apoptosis induced by thiosemicarbazones.

Application Notes and Protocols: 4-(3-Methoxypropyl)-3-thiosemicarbazide as a Laccase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laccases (EC 1.10.3.2) are multi-copper oxidases that play a crucial role in various biological processes, including lignin degradation and fungal pathogenesis.[1] Their involvement in the fungal 1,8-dihydroxynaphthalene (DHN) melanin biosynthesis pathway makes them a promising target for the development of novel antifungal agents.[1] Thiosemicarbazide derivatives have been identified as a significant class of laccase inhibitors, primarily due to the ability of the thiosemicarbazide moiety to chelate copper ions within the enzyme's active site.[2] This document provides detailed application notes and protocols for the investigation of 4-(3-Methoxypropyl)-3-thiosemicarbazide as a potential laccase inhibitor.

Physicochemical Properties

PropertyValue
IUPAC Name 1-amino-3-(3-methoxypropyl)thiourea
Molecular Formula C5H13N3OS
Molecular Weight 163.24 g/mol [3]
CAS Number 71058-32-7[3]

Proposed Mechanism of Action

The inhibitory activity of thiosemicarbazide derivatives against laccase is attributed to the interaction of the sulfur atom in the thiosemicarbazide group with the copper ions at the active site of the enzyme. Laccases contain a trinuclear copper cluster (T2/T3) and a mononuclear copper center (T1) that are essential for the catalytic oxidation of substrates.[4][5] this compound is proposed to act as a competitive inhibitor by binding to the copper ions, thereby preventing the substrate from accessing the active site and inhibiting the enzymatic reaction.

Laccase Inhibition Pathway Proposed Mechanism of Laccase Inhibition cluster_0 Laccase Active Site T1_Cu T1 Copper Center T2_T3_Cu T2/T3 Copper Cluster T1_Cu->T2_T3_Cu Electron Transfer Product Oxidized Product T2_T3_Cu->Product Catalyzes Oxidation Substrate Phenolic Substrate Substrate->T1_Cu Binds Inhibitor This compound Inhibitor->T2_T3_Cu Chelates Copper

Caption: Proposed mechanism of laccase inhibition.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activity data for this compound against laccase from Trametes versicolor. This data is provided for illustrative purposes to guide experimental design.

ParameterValue
IC50 (µM) 25.5 ± 2.1
Ki (µM) 15.2 ± 1.8
Inhibition Type Competitive

Experimental Protocols

Laccase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against laccase using L-DOPA as a substrate.

Materials:

  • Laccase from Trametes versicolor

  • This compound

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Sodium phosphate buffer (100 mM, pH 5.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of laccase in sodium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of L-DOPA in sodium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of sodium phosphate buffer to each well.

    • Add 10 µL of various concentrations of the inhibitor solution (diluted from the stock solution with buffer) to the test wells.

    • For the control wells, add 10 µL of buffer/DMSO.

    • Add 20 µL of the laccase solution to all wells.

    • Incubate the plate at 30°C for 15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

    • Measure the absorbance at 475 nm at regular intervals for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition using the following formula: % Inhibition = [ (Ratecontrol - Rateinhibitor) / Ratecontrol ] * 100

    • Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.

Experimental_Workflow Laccase Inhibition Assay Workflow Start Start Reagent_Prep Prepare Reagents (Laccase, Inhibitor, Substrate, Buffer) Start->Reagent_Prep Assay_Setup Set up 96-well Plate (Buffer, Inhibitor/Control, Laccase) Reagent_Prep->Assay_Setup Incubation Incubate at 30°C for 15 min Assay_Setup->Incubation Reaction Initiate Reaction with L-DOPA Incubation->Reaction Measurement Measure Absorbance at 475 nm Reaction->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

Caption: Workflow for the laccase inhibition assay.

Kinetic Studies

To determine the mode of inhibition, kinetic studies should be performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor.

Procedure:

  • Follow the general procedure for the laccase inhibition assay.

  • For each inhibitor concentration (including zero), perform the assay with a range of L-DOPA concentrations.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

  • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor. This will help to elucidate the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Logical Relationships in the Assay

The following diagram illustrates the logical relationship between the key components of the laccase inhibition assay.

Assay_Logic Logical Relationships in the Assay Laccase Laccase Enzyme Reaction Enzymatic Reaction Laccase->Reaction Substrate L-DOPA (Substrate) Substrate->Reaction Inhibitor This compound Inhibitor->Laccase Inhibits Product Dopachrome (Colored Product) Reaction->Product Measurement Absorbance Measurement (475 nm) Product->Measurement Detected by

Caption: Logical flow of the laccase inhibition assay.

Conclusion

This compound represents a promising candidate for the development of novel laccase inhibitors. The protocols and information provided in this document offer a framework for the systematic evaluation of its inhibitory potential. Further studies, including in vivo antifungal activity and molecular docking, are recommended to fully characterize its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Developing Anticancer Therapeutics with Thiosemicarbazone-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazones (TSCs) are a versatile class of Schiff bases, formed by the condensation of a thiosemicarbazide with an aldehyde or ketone, that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] Notably, their potent anticancer properties have established them as a promising scaffold for the development of novel chemotherapeutic agents.[3][4] TSCs have demonstrated efficacy against a broad range of cancer types, including leukemia, pancreatic cancer, breast cancer, and lung cancer.[2][5] Their mechanism of action is multifaceted, primarily revolving around their ability to chelate metal ions, which disrupts essential cellular processes in cancer cells.[3] This document provides detailed application notes and protocols for researchers engaged in the development of anticancer therapeutics based on thiosemicarbazone compounds.

Mechanism of Action

The anticancer activity of thiosemicarbazone-based compounds is not attributed to a single mode of action but rather a combination of several mechanisms that collectively contribute to their cytotoxicity towards cancer cells. The key mechanisms include:

  • Ribonucleotide Reductase (RR) Inhibition: Ribonucleotide reductase is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[3][4] Thiosemicarbazones, particularly as metal complexes, can inhibit RR activity, thereby halting DNA replication and inducing cell cycle arrest.[6]

  • Topoisomerase IIα Inhibition: Topoisomerase IIα is another vital enzyme involved in DNA replication and chromosome segregation. Certain thiosemicarbazone derivatives have been shown to inhibit the catalytic activity of topoisomerase IIα, leading to DNA damage and apoptosis.[1][4] The metal ion in TSC complexes appears to play a predominant role in this inhibition.[4]

  • Iron Chelation and Oxidative Stress: Thiosemicarbazones are potent chelators of transition metals, especially iron, which is essential for cancer cell proliferation.[3][7] By sequestering intracellular iron, TSCs disrupt iron homeostasis. Furthermore, the resulting iron-thiosemicarbazone complexes can be redox-active, catalyzing the generation of reactive oxygen species (ROS) that induce oxidative stress and trigger apoptotic pathways.[7][8]

Data Presentation: In Vitro Cytotoxicity of Thiosemicarbazone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiosemicarbazone-based compounds against different human cancer cell lines, providing a comparative overview of their cytotoxic potential.

Compound Name/DerivativeCancer Cell LineIC50 (µM)Reference
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)MCF-7 (Breast)2.82 µg/mL[9]
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)MCF-7 (Breast)7.102 µg/mL[9]
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)EAC (Ascites)3.832 µg/mL[9]
Thiazole Derivative 9MCF-7 (Breast)14.6 ± 0.8[10]
Thiazole Derivative 11bMCF-7 (Breast)28.3 ± 1.5[10]
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideBxPC-3 (Pancreatic)≤ 0.1[11]
N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideHeLa (Cervical)5.8[11]
N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamideBxPC-3 (Pancreatic)≤ 0.1[11]
N-cyclohexyl-2-[1-(pyridin-3-yl)ethylidene]hydrazinecarbothioamideBxPC-3 (Pancreatic)0.6[11]
N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamideBxPC-3 (Pancreatic)0.2[11]
Acridine-Thiosemicarbazone DL-08B16-F10 (Melanoma)14.79[5]
β-Lapachone-based Thiosemicarbazone TSC1B16-F10 (Melanoma)Moderately active[12]
β-Lapachone-based Thiosemicarbazone TSC3B16-F10 (Melanoma)More active than TSC1[12]
β-Lapachone-based Thiosemicarbazone TSC5B16-F10 (Melanoma)Moderately active[12]

Experimental Protocols

Synthesis of Thiosemicarbazone Derivatives

General Procedure:

The synthesis of thiosemicarbazones is typically achieved through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[13]

Materials:

  • Thiosemicarbazide or substituted thiosemicarbazide

  • Aldehyde or ketone

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst)

Protocol:

  • Dissolve the thiosemicarbazide (1 equivalent) in ethanol or a mixture of methanol and water.

  • Add the aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry it under a vacuum.

  • Characterize the synthesized compound using techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[9][14]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Thiosemicarbazone compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the thiosemicarbazone compound in the cell culture medium.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

Visualizations

Signaling Pathways of Thiosemicarbazone Anticancer Activity

Thiosemicarbazone_Signaling_Pathways TSC Thiosemicarbazone (TSC) TSCMetal TSC-Metal Complex TSC->TSCMetal IronHomeostasis Iron Homeostasis Disruption TSC->IronHomeostasis Chelation Metal Metal Ions (Fe, Cu) Metal->TSCMetal RR Ribonucleotide Reductase TSCMetal->RR Inhibition TopoIIa Topoisomerase IIα TSCMetal->TopoIIa Inhibition ROS Reactive Oxygen Species (ROS) TSCMetal->ROS Generation DNAsynthesis DNA Synthesis Inhibition RR->DNAsynthesis DNAdamage DNA Damage TopoIIa->DNAdamage OxidativeStress Oxidative Stress ROS->OxidativeStress IronHomeostasis->OxidativeStress CellCycleArrest Cell Cycle Arrest DNAsynthesis->CellCycleArrest Apoptosis Apoptosis DNAdamage->Apoptosis OxidativeStress->Apoptosis

Caption: Key signaling pathways affected by thiosemicarbazones.

Experimental Workflow for Thiosemicarbazone-Based Anticancer Drug Development

Experimental_Workflow Synthesis Synthesis & Characterization of TSC Derivatives InVitro In Vitro Screening Synthesis->InVitro MTT Cytotoxicity Assay (MTT) InVitro->MTT Mechanism Mechanism of Action Studies MTT->Mechanism RR_Assay RR Inhibition Assay Mechanism->RR_Assay Topo_Assay Topoisomerase IIα Inhibition Assay Mechanism->Topo_Assay ROS_Assay ROS Detection Assay Mechanism->ROS_Assay InVivo In Vivo Studies Mechanism->InVivo Xenograft Tumor Xenograft Models InVivo->Xenograft Toxicity Toxicity & PK/PD Studies InVivo->Toxicity Lead Lead Optimization Xenograft->Lead Toxicity->Lead

Caption: Workflow for anticancer drug development with TSCs.

Logical Relationship of Thiosemicarbazone's Multifaceted Anticancer Action

Logical_Relationship TSC Thiosemicarbazone Chelation Metal Chelation TSC->Chelation Enzyme_Inhibition Enzyme Inhibition TSC->Enzyme_Inhibition ROS_Induction ROS Induction Chelation->ROS_Induction DNA_Damage DNA Damage & Replication Stress Enzyme_Inhibition->DNA_Damage ROS_Induction->DNA_Damage Apoptosis Apoptosis ROS_Induction->Apoptosis DNA_Damage->Apoptosis

Caption: Interplay of TSC's anticancer mechanisms.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Thiosemicarbazones from 4-(3-Methoxypropyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiosemicarbazones are a versatile class of compounds extensively studied for their wide range of biological activities, including potential antiviral, antitumor, and antimicrobial properties.[1][2] The synthesis of these molecules typically involves the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone. Traditional synthesis methods often require long reaction times under reflux conditions.[3][4] Microwave-assisted synthesis has emerged as a powerful green chemistry technique, offering significant advantages such as dramatically reduced reaction times, increased product yields, and often solvent-free conditions, which simplifies product work-up and minimizes environmental impact.[1][5][6]

This document provides a detailed protocol for the microwave-assisted synthesis of thiosemicarbazones starting from 4-(3-Methoxypropyl)-3-thiosemicarbazide and various aldehydes.

General Reaction Scheme

The synthesis involves the condensation of this compound with an aldehyde to form the corresponding thiosemicarbazone. A catalytic amount of acid, such as glacial acetic acid, is typically used to facilitate the reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 This compound p1 Thiosemicarbazone r1->p1 + R-CHO r2 Aldehyde (R-CHO) c1 Microwave Irradiation c1->p1 c2 Catalyst (e.g., Acetic Acid) c2->p1 c3 Solvent (e.g., Ethanol) or Solvent-Free c3->p1

Caption: General reaction for thiosemicarbazone synthesis.

Experimental Protocols

The following protocols are based on established methods for the microwave-assisted synthesis of N4-substituted thiosemicarbazones.[1][3][7] Researchers should optimize the reaction conditions for each specific aldehyde used.

Protocol 1: Microwave-Assisted Synthesis in Ethanol

This protocol is suitable for reactions where the starting materials have good solubility in ethanol.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)

  • Ethanol (reagent grade)

  • Glacial acetic acid

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (1.0 mmol) and the selected aldehyde (1.0 mmol).

  • Add 5 mL of ethanol to the vial.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 W for a duration of 20-40 minutes.[1][3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction vessel to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the solid with ice-cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

This "green chemistry" approach minimizes solvent waste and often leads to very short reaction times.

Materials:

  • This compound

  • Substituted aldehyde

  • Glacial acetic acid

  • Mortar and pestle

  • Microwave reactor vessel

Procedure:

  • Place this compound (1.0 mmol) and the aldehyde (1.0 mmol) in a mortar.

  • Add 1-2 drops of glacial acetic acid.

  • Grind the mixture thoroughly with a pestle for 1-2 minutes to ensure homogeneity.

  • Transfer the mixture to an open glass vessel (e.g., a beaker).

  • Place the vessel in a domestic or scientific microwave oven.

  • Irradiate the mixture at a high power setting (e.g., 800 W) for a short duration, typically 2-4 minutes.[1][8] Monitor the reaction closely to prevent overheating or charring.

  • After cooling, the solid product is typically pure enough for many applications.

  • If necessary, the product can be recrystallized from a suitable solvent like ethanol.

Protocol 3: Conventional Synthesis via Reflux (for comparison)

This protocol allows for a direct comparison of the efficiency of the microwave-assisted method.

Materials:

  • This compound

  • Substituted aldehyde

  • Ethanol (reagent grade)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.0 mmol) and the aldehyde (1.0 mmol) in 10 mL of ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Maintain the reflux for approximately 8 hours.[3] The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Data Presentation

The following table summarizes typical comparative data for the synthesis of N4-substituted thiosemicarbazones using microwave-assisted and conventional heating methods, as reported in the literature for analogous compounds. This data illustrates the significant advantages of the microwave-assisted approach.

Synthesis MethodSolventReaction TimeYield (%)Reference
Microwave-Assisted Ethanol20–40 minGood[3]
Microwave-Assisted Solvent-Free3 min88–98%[3]
Conventional Reflux Ethanol8 hoursLower[3]

Visualization of Experimental Workflow

The workflow for synthesizing and characterizing thiosemicarbazones is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization Reactants Mix Reactants: - Thiosemicarbazide - Aldehyde - Catalyst Solvent Add Solvent (or Solvent-Free) Reactants->Solvent MW Microwave Irradiation Solvent->MW Cool Cool to RT MW->Cool Filter Filter Solid Product Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Analysis Spectroscopic Analysis (FT-IR, NMR, MS) Dry->Analysis

Caption: Workflow for microwave-assisted synthesis.

Characterization

The synthesized thiosemicarbazones should be characterized using standard analytical techniques to confirm their structure and purity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. Look for characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=N (around 1600 cm⁻¹), and C=S (around 830-1250 cm⁻¹).[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The formation of the thiosemicarbazone is confirmed by the appearance of a singlet for the N=CH proton (typically δ 8.0-8.5 ppm in ¹H NMR) and the C=N and C=S signals in the ¹³C NMR spectrum.[3][9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

By employing these microwave-assisted protocols, researchers can efficiently synthesize a library of novel thiosemicarbazones derived from this compound for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: 4-(3-Methoxypropyl)-3-thiosemicarbazide as an Intermediate for Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-(3-methoxypropyl)-3-thiosemicarbazide as a precursor for the synthesis of novel nonlinear optical (NLO) materials. The following sections detail the synthesis of a candidate NLO material, its characterization, and protocols for evaluating its NLO properties, based on established methodologies for analogous thiosemicarbazone derivatives.

Introduction to Thiosemicarbazide Derivatives in Nonlinear Optics

Thiosemicarbazide derivatives, particularly thiosemicarbazones, have emerged as a promising class of organic NLO materials. Their molecular structure, characterized by a donor-π-acceptor (D-π-A) framework, facilitates intramolecular charge transfer, a key requirement for second and third-order nonlinear optical responses.[1][2] The ease of synthesis and the ability to tune their NLO properties by modifying the substituent groups make them attractive for applications in optical communications, optical computing, and dynamic image processing.[1][2]

This compound is a valuable intermediate in this context. The methoxypropyl group can influence the material's solubility and crystal packing, which are crucial factors for developing high-quality NLO crystals. By reacting this intermediate with various aromatic aldehydes or ketones, a library of thiosemicarbazone-based NLO materials can be generated and screened for optimal performance.

Proposed Synthesis of a Candidate NLO Material

A general and effective method for synthesizing NLO-active thiosemicarbazones is the condensation reaction between a thiosemicarbazide and an aldehyde or ketone.[3] Here, we propose the synthesis of a novel thiosemicarbazone by reacting this compound with 4-nitrobenzaldehyde. The nitro group acts as a strong electron acceptor, which is expected to enhance the NLO properties of the resulting molecule.

Reaction Scheme:

dot

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation Reaction (Ethanol, Acetic Acid catalyst, Reflux) A->C B 4-Nitrobenzaldehyde B->C D (E)-1-(4-nitrobenzylidene)-4- (3-methoxypropyl)thiosemicarbazide C->D Yield: ~80-90%

Caption: Synthetic workflow for the proposed NLO material.

Experimental Protocols

This protocol is adapted from general procedures for the synthesis of thiosemicarbazones.[2][4]

Materials:

  • This compound (1 mmol, 0.163 g)

  • 4-Nitrobenzaldehyde (1 mmol, 0.151 g)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolve this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve 4-nitrobenzaldehyde in 10 mL of absolute ethanol.

  • Add the 4-nitrobenzaldehyde solution to the flask containing the thiosemicarbazide solution.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture with constant stirring for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the flask to room temperature.

  • The resulting precipitate is collected by filtration and washed with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure crystals.

  • Dry the purified crystals in a vacuum desiccator.

The structure and purity of the synthesized thiosemicarbazone should be confirmed using standard analytical techniques.

Technique Instrument Expected Observations
Melting Point Melting Point ApparatusA sharp melting point indicates the purity of the compound.
FT-IR Spectroscopy FT-IR SpectrometerAppearance of a C=N stretching vibration (around 1590-1620 cm⁻¹). Disappearance of the C=O stretching vibration from the aldehyde. Presence of N-H stretching vibrations (around 3100-3400 cm⁻¹). Presence of C=S stretching vibration (around 840-850 cm⁻¹).[4]
¹H NMR Spectroscopy 300 or 500 MHz NMR Spectrometer (DMSO-d₆)A singlet for the N=CH proton (around 8.0-8.5 ppm). Signals corresponding to the aromatic protons of the nitrobenzylidene group. Signals for the protons of the methoxypropyl group. Singlets for the N-H protons (can be broad and may appear at different chemical shifts).[5]
¹³C NMR Spectroscopy 75 or 125 MHz NMR Spectrometer (DMSO-d₆)A signal for the C=S carbon (around 175-185 ppm). A signal for the C=N carbon (around 140-150 ppm). Signals for the aromatic carbons. Signals for the carbons of the methoxypropyl group.[5]
UV-Vis Spectroscopy UV-Vis Spectrophotometer (in a suitable solvent like ethanol or DMSO)An absorption band in the UV-visible region, which can be used to determine the optical band gap of the material.[2]

For the evaluation of second-order NLO properties, single crystals of the synthesized compound are required.

Method: Slow Evaporation Solution Growth Technique [6][7]

  • Prepare a saturated solution of the purified thiosemicarbazone in a suitable solvent (e.g., methanol, ethanol, or a mixture) at a slightly elevated temperature.

  • Filter the solution to remove any undissolved impurities.

  • Transfer the filtered solution to a beaker and cover it with a perforated sheet to control the rate of evaporation.

  • Keep the beaker in a dust-free environment with a constant temperature.

  • Monitor the beaker for the formation of single crystals over several days to weeks.

  • Once crystals of suitable size are formed, carefully harvest them from the solution.

dot

CrystalGrowth A Synthesized & Purified Thiosemicarbazone Powder B Prepare Saturated Solution (e.g., in Ethanol) A->B C Filter to Remove Impurities B->C D Slow Evaporation in a Controlled Environment C->D E Single Crystal Formation D->E F Harvest Crystals E->F G Characterization of NLO Properties F->G

Caption: Workflow for single crystal growth and characterization.

Evaluation of Nonlinear Optical Properties

The Kurtz-Perry powder technique is a widely used method to screen materials for second-order NLO activity.[6]

Protocol:

  • Grind the crystalline sample into a fine powder and sieve it to obtain a uniform particle size.

  • Pack the powdered sample into a micro-capillary tube.

  • Irradiate the sample with a high-intensity pulsed laser, typically a Nd:YAG laser (1064 nm).

  • A photomultiplier tube is used to detect the second-harmonic signal generated at 532 nm.

  • The intensity of the generated green light is compared with that of a standard reference material like potassium dihydrogen phosphate (KDP) or urea under the same experimental conditions.

Reference Data for Analogous Compounds:

Compound SHG Efficiency vs. KDP
Thiosemicarbazide Hydrochloride (TSCHCL)~1.5 times
4-Methoxyaniline (structurally related)1.66 times

Note: The SHG efficiency of the proposed compound derived from this compound is expected to be in a similar range or potentially higher due to the enhanced D-π-A character.

The Z-scan technique is employed to measure the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), which are related to the third-order NLO susceptibility (χ⁽³⁾).

Protocol:

  • Prepare a solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • The solution is placed in a cuvette and translated along the z-axis through the focal point of a high-power laser beam.

  • An open-aperture Z-scan measures the changes in transmittance as a function of the sample's position, providing information about nonlinear absorption.

  • A closed-aperture Z-scan, where an aperture is placed before the detector, measures the changes in transmittance due to nonlinear refraction.

  • By analyzing the Z-scan curves, the values of β and n₂ can be determined.

Reference Data for a Chalcone Derivative (Third-Order NLO Material):

Parameter Value
Third-order NLO susceptibility (χ⁽³⁾)1.39 × 10⁻¹⁴ esu (from Z-scan)
Second-order molecular hyperpolarizability (γ)6.89 × 10⁻³⁴ esu (from Z-scan)

Note: These values are for a different class of NLO material and are provided for comparative purposes.

Computational Analysis of NLO Properties

Density Functional Theory (DFT) calculations are a powerful tool to predict and understand the NLO properties of molecules.

dot

DFT_Workflow A Propose Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (to confirm minimum energy structure) B->C E Analysis of Frontier Molecular Orbitals (HOMO-LUMO gap) B->E D Calculation of NLO Properties (Polarizability, Hyperpolarizability) C->D F Correlation of Structure with NLO Properties D->F E->F

Caption: Workflow for computational NLO property analysis.

Key Parameters to Calculate:

  • Dipole moment (μ): Influences the molecular packing and phase-matching properties.

  • Polarizability (α): A measure of the linear response of the molecule to an electric field.

  • First-order hyperpolarizability (β): Related to the second-order NLO response (SHG).

  • HOMO-LUMO energy gap: A smaller energy gap is often associated with a larger hyperpolarizability.[2]

Reference DFT Data for a Thiosemicarbazone Derivative:

Parameter Calculated Value
First Hyperpolarizability (βtot)557.085 a.u.
HOMO-LUMO Energy Gap~4.7 eV

Note: The choice of functional and basis set in DFT calculations significantly impacts the results.[2]

Conclusion

This compound serves as a versatile building block for the synthesis of novel thiosemicarbazone-based NLO materials. By following the outlined synthetic and characterization protocols, researchers can develop and screen new candidate materials with potentially high NLO efficiencies. The combination of experimental measurements and computational analysis will provide a comprehensive understanding of the structure-property relationships in this class of compounds, paving the way for their application in advanced photonic devices.

References

Troubleshooting & Optimization

Technical Support Center: Cyclization of 4-(3-Methoxypropyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cyclization of 4-(3-Methoxypropyl)-3-thiosemicarbazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Heterocycle

Question: My cyclization reaction of this compound is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common challenge in heterocyclic synthesis. Several factors could be contributing to this issue. A systematic evaluation of your experimental setup is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Inappropriate Reaction Conditions (pH): The pH of the reaction medium is a critical determinant for the type of heterocycle formed from thiosemicarbazide precursors.[1][2]

    • For 1,2,4-triazole synthesis (alkaline conditions): Ensure the basicity of your reaction mixture is sufficient. If using sodium hydroxide, for instance, confirm its concentration and freshness. The cyclization of thiosemicarbazides to 1,2,4-triazoles is typically carried out in the presence of a base.[3][4][5]

    • For 1,3,4-thiadiazole synthesis (acidic conditions): Verify that the reaction medium is adequately acidic. Strong acids like concentrated sulfuric acid or polyphosphoric acid are often employed for this transformation.[1][6][7]

  • Ineffective Cyclizing/Dehydrating Agent: The choice and quantity of the cyclizing agent are paramount.

    • For the formation of 1,3,4-thiadiazoles, potent dehydrating agents such as concentrated H₂SO₄, polyphosphate ester (PPE), or phosphorus oxychloride (POCl₃) are generally effective.[6][8][9]

    • For 1,2,4-triazoles, heating in an aqueous solution of a base like sodium hydroxide is a common method.[3][4]

  • Suboptimal Temperature and Reaction Time:

    • Many cyclization reactions require elevated temperatures (reflux) to proceed at an efficient rate.[10] Ensure that your reaction is being heated to the appropriate temperature for a sufficient duration.

    • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Reaction times can vary from a few hours to over 24 hours depending on the substrate and reagents.[2]

  • Poor Quality of Starting Material: Impurities in the starting this compound can significantly hinder the reaction. It is advisable to purify the starting material, for example by recrystallization, to ensure high purity.

  • Steric Hindrance: In some cases, bulky substituents on the thiosemicarbazide can impede cyclization.[5] While the 3-methoxypropyl group is not exceptionally bulky, its conformation could potentially influence reactivity.

Issue 2: Formation of an Unexpected Product

Question: I have isolated a product, but my analytical data (NMR, IR, MS) does not match the expected 1,2,4-triazole or 1,3,4-thiadiazole. What could have happened?

Answer: The formation of an unexpected product often points to the reaction conditions favoring an alternative cyclization pathway or a side reaction.

Potential Causes and Solutions:

  • Incorrect pH: As mentioned previously, the pH of the reaction medium is a key factor in determining the product.[1] If you were targeting the 1,2,4-triazole in basic conditions but obtained the 1,3,4-thiadiazole, your reaction medium may not have been sufficiently basic, or acidic impurities may have been present. Conversely, targeting the 1,3,4-thiadiazole in acidic conditions might yield the 1,2,4-triazole if the acidity is too low.

  • Oxidative Cyclization: In the presence of an oxidizing agent, thiosemicarbazides can undergo oxidative cyclization to form other heterocyclic systems like 1,3,4-oxadiazoles.[1] Ensure that your reaction is performed under an inert atmosphere if oxidative side products are a concern.

  • Reaction with Solvent: Depending on the reactivity of the intermediates and the choice of solvent, the solvent itself could potentially participate in a side reaction.

A general troubleshooting workflow is depicted in the following diagram:

G Troubleshooting Workflow for Cyclization start Start: Cyclization of this compound problem Problem Identification: Low/No Yield or Unexpected Product start->problem check_purity Check Purity of Starting Material problem->check_purity Low Yield analyze_product Re-analyze Product Structure: NMR, IR, MS problem->analyze_product Unexpected Product check_conditions Verify Reaction Conditions: pH, Temperature, Time check_purity->check_conditions check_reagents Assess Reagents: Cyclizing Agent, Solvent check_conditions->check_reagents optimize Optimize Reaction Conditions check_reagents->optimize analyze_product->check_conditions end Successful Synthesis optimize->end

Caption: Troubleshooting workflow for the cyclization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected heterocyclic products from the cyclization of this compound?

The two most common heterocyclic ring systems synthesized from the cyclization of 4-substituted-3-thiosemicarbazides are 1,2,4-triazoles and 1,3,4-thiadiazoles. The reaction conditions, particularly the pH, will dictate which of these is the major product.[1]

Q2: How do the reaction conditions influence which heterocycle is formed?

The pH of the reaction medium plays a crucial role in directing the cyclization pathway.

  • Alkaline Medium: In the presence of a base such as sodium hydroxide, the cyclization of an acylthiosemicarbazide intermediate (formed in situ or pre-synthesized) will predominantly yield the corresponding 1,2,4-triazole derivative.[3][5]

  • Acidic Medium: Under acidic conditions, using reagents like concentrated sulfuric acid or polyphosphoric acid, the cyclization favors the formation of a 1,3,4-thiadiazole derivative through dehydration.[6][7]

Data Presentation

Target HeterocycleReaction ConditionTypical ReagentsExpected Product Structure
1,2,4-TriazoleAlkalineSodium Hydroxide (NaOH)4-(3-Methoxypropyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione
1,3,4-ThiadiazoleAcidicConc. Sulfuric Acid (H₂SO₄), Polyphosphate Ester (PPE)5-Substituted-N-(3-methoxypropyl)-1,3,4-thiadiazol-2-amine

Q3: How can I be sure which isomer I have synthesized?

A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the 3-methoxypropyl chain and the heterocyclic ring will be different for the two isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic ring are diagnostic.

  • IR Spectroscopy: The presence of characteristic bands for C=S (thione) in the triazole or the C=N and C-S-C vibrations in the thiadiazole can provide valuable information.

  • Mass Spectrometry: While both isomers will have the same molecular weight, the fragmentation pattern may differ, providing clues to the structure.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Methoxypropyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (General Procedure in Alkaline Medium)

This protocol is a general representation for the synthesis of a 1,2,4-triazole derivative.

  • Acylation (if starting from thiosemicarbazide): To a solution of this compound in a suitable solvent (e.g., DMF), add an equimolar amount of an acylating agent (e.g., an acyl chloride or carboxylic acid with a coupling agent) and a base (e.g., triethylamine). Stir the reaction mixture, monitoring by TLC until the starting material is consumed.

  • Cyclization: To the crude acylthiosemicarbazide intermediate, add an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[3]

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl). The product may precipitate upon neutralization.

  • Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 5-Substituted-N-(3-methoxypropyl)-1,3,4-thiadiazol-2-amine (General Procedure in Acidic Medium)

This protocol is a general representation for the synthesis of a 1,3,4-thiadiazole derivative.

  • Acylation (if necessary): Prepare the corresponding acylthiosemicarbazide as described in Protocol 1.

  • Cyclization: To the acylthiosemicarbazide, add a strong dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid, with cooling.[1][6]

  • Heating: Carefully heat the reaction mixture, for instance, in a water bath, for a specified period, monitoring the reaction by TLC.

  • Work-up: After completion, pour the reaction mixture onto crushed ice and neutralize it with a base (e.g., aqueous ammonia or sodium bicarbonate solution).

  • Purification: Collect the precipitated product by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography.

Protocol 3: One-Pot Synthesis of 1,3,4-Thiadiazole Derivatives using PPE

This protocol is based on the use of polyphosphate ester (PPE) as both a condensing and cyclizing agent.[6][8]

  • Reaction Setup: In a reaction vessel, thoroughly mix the carboxylic acid and this compound.

  • Solvent and Reagent Addition: Add a solvent such as chloroform, followed by the addition of polyphosphate ester (PPE).[8]

  • Heating: Heat the reaction mixture with stirring for several hours at a temperature determined by the solvent's boiling point or as optimized for the specific substrates.

  • Work-up: After cooling, add water to the reaction mixture and neutralize the excess PPE with a base like sodium bicarbonate.

  • Purification: The product may precipitate out. Filter the solid, wash it with water and an organic solvent, and then purify by recrystallization.

G General Synthetic Pathways start This compound + Acylating Agent intermediate Acylthiosemicarbazide Intermediate start->intermediate alkaline Alkaline Conditions (e.g., NaOH, reflux) intermediate->alkaline acidic Acidic Conditions (e.g., conc. H₂SO₄) intermediate->acidic triazole 1,2,4-Triazole Derivative alkaline->triazole thiadiazole 1,3,4-Thiadiazole Derivative acidic->thiadiazole

Caption: General synthetic pathways for the cyclization of this compound.

References

Technical Support Center: Synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and straightforward method for synthesizing 4-substituted-3-thiosemicarbazides, including this compound, is through the nucleophilic addition of hydrazine hydrate to the corresponding isothiocyanate. In this case, 3-methoxypropyl isothiocyanate is reacted with hydrazine hydrate.[1][2][3] This reaction is typically carried out in a suitable organic solvent, such as ethanol or isopropanol.[1][3]

Q2: What are the typical starting materials and reagents required for this synthesis?

A2: The primary starting materials are 3-methoxypropyl isothiocyanate and hydrazine hydrate. Anhydrous ethanol or isopropanol is commonly used as the reaction solvent.[1] For purification, recrystallization solvents like ethanol or methanol may be necessary.

Q3: What is the expected yield for this synthesis?

A3: While yields can vary depending on the specific reaction conditions and purification methods, the reaction of isothiocyanates with hydrazine is generally high-yielding, often described as being close to the theoretical yield under optimized conditions.[1] Yields for similar thiosemicarbazide syntheses have been reported in the range of 76% to over 90%.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The structure and purity of the final product can be confirmed using standard analytical techniques. These include:

  • Melting Point: A sharp melting point range indicates high purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

    • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H, C=S, and C-O stretches.[3][4]

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) of the compound.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Impure Starting Materials Ensure the purity of 3-methoxypropyl isothiocyanate and hydrazine hydrate. Use freshly opened or properly stored reagents.Impurities can interfere with the reaction or lead to the formation of side products.
Incorrect Stoichiometry Carefully measure and use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the isothiocyanate.Driving the reaction to completion by using a slight excess of one reagent is a common strategy.
Suboptimal Reaction Temperature The reaction is often exothermic. While some procedures are carried out at room temperature, gentle heating or refluxing in ethanol can sometimes improve the reaction rate and yield.[3][4] Experiment with a temperature range (e.g., room temperature to 60°C).Temperature can significantly influence reaction kinetics.
Inappropriate Solvent While ethanol and isopropanol are common, ensure the solvent is anhydrous. Water can potentially lead to side reactions with the isothiocyanate.Isothiocyanates can react with water to form amines and other byproducts.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step Rationale
Unreacted Starting Materials Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction goes to completion before workup.Incomplete reactions will leave starting materials in the product mixture, complicating purification.
Formation of Side Products A common side product is the formation of a dithiocarbazate derivative if the stoichiometry is not well-controlled. Use a slight excess of hydrazine hydrate.Controlling the stoichiometry can minimize the formation of undesired side products.
Ineffective Purification Recrystallization is a key step. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, methanol) to find the optimal conditions for obtaining pure crystals.The choice of recrystallization solvent is crucial for separating the desired product from impurities.

Experimental Protocols

General Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in anhydrous ethanol (e.g., 10 mL per gram of isothiocyanate).

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure the reaction goes to completion.[3][4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified crystals under vacuum to obtain this compound.

Data Presentation

Table 1: Effect of Reaction Temperature and Time on Yield (Illustrative)
Entry Temperature (°C) Time (h) Solvent Yield (%)
125 (Room Temp.)4Ethanol85
225 (Room Temp.)8Ethanol88
3502Ethanol92
478 (Reflux)1Ethanol95
525 (Room Temp.)4Isopropanol87

Note: This data is illustrative and serves as a potential starting point for optimization experiments.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 3-Methoxypropyl Isothiocyanate D Mixing and Stirring (Room Temp. or Reflux) A->D B Hydrazine Hydrate B->D C Anhydrous Ethanol (Solvent) C->D E Cooling & Crystallization D->E F Vacuum Filtration E->F G Recrystallization F->G H This compound G->H

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome Problem Low Product Yield Cause1 Impure Reactants Problem->Cause1 Cause2 Incorrect Stoichiometry Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Cause4 Incomplete Reaction Problem->Cause4 Solution1 Verify Reactant Purity Cause1->Solution1 Solution2 Adjust Reagent Ratio Cause2->Solution2 Solution3 Optimize Temperature Cause3->Solution3 Solution4 Increase Reaction Time / Monitor with TLC Cause4->Solution4 Outcome Improved Yield Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of Thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of thiosemicarbazide derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of thiosemicarbazide derivatives, offering potential causes and solutions.

Problem ID Issue Potential Causes Suggested Solutions
TS-01 Low Yield of Desired Product 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature. 3. Incorrect solvent or catalyst.[2] 4. Formation of side products. 5. Loss of product during workup or purification.1. Monitor the reaction by TLC to ensure completion.[3] Extend reaction time if necessary. 2. Optimize temperature; some reactions require room temperature while others need reflux. Avoid excessively high temperatures which can lead to decomposition or side reactions. 3. Methanol is often a suitable solvent.[2] Acid catalysis generally performs better than base catalysis for thiosemicarbazone formation.[2] 4. See FAQs on competitive cyclization and other side reactions. 5. Minimize the amount of hot solvent used for recrystallization. Wash the filtered crystals with a small amount of cold solvent.
TS-02 Formation of an Unexpected Product 1. Incorrect reaction conditions (e.g., pH, temperature).[4][5] 2. Use of certain metal ions can induce oxidative cyclization or coupling.[6] 3. The starting materials may have reacted in an unexpected manner.1. Strictly control the pH. Acidic conditions favor 1,3,4-thiadiazole formation, while basic conditions favor 1,2,4-triazole formation during cyclization.[4][5] 2. Avoid using redox-active metal ions like Cu(II) or Sn(IV) unless they are intended as part of the reaction scheme, as they can lead to different heterocyclic systems.[6] 3. Confirm the structure of your starting materials and intermediates. In some cases, unexpected rearrangements or dimerizations can occur.
TS-03 Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of isomeric side products with similar solubility.[7] 3. Oily or non-crystalline product.1. Wash the crude product with a solvent in which the starting materials are soluble but the product is not. For example, washing with water and a dilute NaOH solution can remove unreacted aldehyde.[8] 2. Careful selection of recrystallization solvent is crucial. Column chromatography may be necessary. 3. Try triturating the crude product with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography is the best alternative.
TS-04 Product appears discolored after purification 1. Presence of trace impurities. 2. Oxidation of the product.1. Treat a hot solution of the product with activated charcoal before filtration and recrystallization. 2. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
TS-05 Broad melting point range of the final product 1. The product is impure. 2. The product is a mixture of isomers (e.g., E/Z isomers of thiosemicarbazones).[9]1. Re-purify the product by recrystallization, ensuring slow cooling to promote the formation of well-defined crystals. 2. The presence of both E and Z isomers can broaden the melting point. This can sometimes be resolved by careful recrystallization, or the mixture of isomers can be characterized as such.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of thiosemicarbazide derivatives?

A1: The most prevalent side reactions include:

  • Competitive Cyclization: In the synthesis of heterocyclic derivatives from acylthiosemicarbazides, the reaction conditions dictate the product. Acidic media typically yield 1,3,4-thiadiazole derivatives, whereas alkaline conditions favor the formation of 1,2,4-triazole derivatives.[4][5]

  • Desulfurization: Under certain conditions, particularly during oxidative cyclization, the sulfur atom can be lost, leading to the formation of 1,3,4-oxadiazoles instead of the expected thiadiazoles.[10] This can be influenced by factors such as pH, the presence of oxidizing agents, and metal ions.[11]

  • Formation of Hydrazine Dimers: In the synthesis of thiosemicarbazones from ketones and thiosemicarbazides, an unexpected side product, N1,N2-bis-substituted hydrazine, can form instead of the desired thiosemicarbazone.

  • Formation of other heterocyclic systems: Depending on the starting materials and reagents, other heterocyclic rings like thiazoles, thiazolidinones, and thiadiazines can also be formed.[4]

Q2: How can I control the cyclization of an acylthiosemicarbazide to selectively form a 1,3,4-thiadiazole or a 1,2,4-triazole?

A2: The pH of the reaction medium is the critical factor.[4]

  • For 1,3,4-Thiadiazoles (Acidic Conditions): Use strong acids like concentrated sulfuric acid or hydrochloric acid as the cyclizing agent.[4][5] The proposed mechanism involves a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.

  • For 1,2,4-Triazoles (Alkaline Conditions): Employ a base such as sodium hydroxide for the cyclization.[4][5]

Q3: My reaction to form a thiosemicarbazone is not working well. What factors should I consider?

A3: Several factors can influence the success of thiosemicarbazone synthesis:

  • Solvent: Methanol has been found to be a suitable solvent for this reaction.[2]

  • Catalyst: Acid catalysis generally yields better results than base catalysis. Anilinium chloride has been shown to be an effective catalyst, allowing the reaction to proceed to completion at room temperature.[2]

  • Starting Materials: Ensure the purity of your aldehyde/ketone and thiosemicarbazide. Some starting materials may be prone to side reactions.

Q4: How can I differentiate between the 1,3,4-thiadiazole and 1,2,4-triazole isomers using NMR spectroscopy?

A4: ¹H NMR spectroscopy provides a clear distinction between these two isomers. In the case of 5-phenyl-substituted derivatives, the N-H and S-H protons of the 1,2,4-triazole ring resonate at a much lower field (around 13-14 ppm) compared to the amino group signal of the 1,3,4-thiadiazole, which appears in the aromatic region.[7]

Q5: What are the best practices for purifying thiosemicarbazide derivatives?

A5: Recrystallization is the most common and effective method for purifying these compounds.[3][12]

  • Solvent Selection: Ethanol or ethanol-water mixtures are often good choices.[12] The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.

  • Procedure: Use the minimum amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly to promote the formation of large, pure crystals. Rapid cooling can trap impurities. Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Decolorization: If the product is colored, activated charcoal can be added to the hot solution to adsorb colored impurities before filtering and cooling.

Experimental Protocols

Protocol 1: General Synthesis of Thiosemicarbazones [3]

  • To a magnetically stirred solution of a substituted thiosemicarbazide (1.0 mmol) in methanol (30 mL) in a round-bottom flask, add a solution of the corresponding aldehyde or ketone (1.0 mmol) at room temperature.

  • Stir the mixture for 24 hours.

  • After completion of the reaction (monitored by TLC), filter the precipitated product.

  • Wash the precipitate with methanol (20 mL) and dry at room temperature.

Protocol 2: Cyclization to 1,3,4-Thiadiazoles (Acidic Conditions) [13]

  • Add the thiosemicarbazide derivative (1 equivalent) to concentrated sulfuric acid, keeping the temperature low with an ice bath.

  • Stir the mixture at room temperature for the time indicated by TLC monitoring.

  • Pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Protocol 3: Cyclization to 1,2,4-Triazoles (Alkaline Conditions) [13]

  • Reflux a mixture of the thiosemicarbazide derivative (1 equivalent) in 1N sodium hydroxide solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent.

Quantitative Data

The following table summarizes the reported yields for various syntheses of thiosemicarbazide derivatives.

Starting Materials Product Type Reaction Conditions Yield (%)
Substituted benzaldehyde and thiosemicarbazideThiosemicarbazoneMethanol, room temp, 24h13 - 82[3]
4-Phenylthiosemicarbazide and 4-nitroacetophenoneThiosemicarbazoneMethanol, anilinium chloride catalyst, room temp, 24hExcellent[2]
(5-Arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides and 4-phenylthiosemicarbazide1,3,4-Thiadiazole derivativeConcentrated H₂SO₄72[5]
1-Acyl-4-substituted thiosemicarbazides1,3,4-ThiadiazolesConcentrated H₂SO₄-
1-Acyl-4-substituted thiosemicarbazides1,2,4-Triazoles2N NaOH-
2,6-Dichlorobenzaldehyde and piperidine-1-carbothiohydrazideThiosemicarbazoneEthanol, acetic acid catalyst, room temp, 5h70[1]
3-Fluorobenzaldehyde and piperidine-1-carbothiohydrazideThiosemicarbazoneEthanol, acetic acid catalyst, room temp, 5h54[1]

Visualizations

G cluster_0 Synthesis of Acylthiosemicarbazide cluster_1 Cyclization Pathways Hydrazide Hydrazide Acylthiosemicarbazide Acylthiosemicarbazide Hydrazide->Acylthiosemicarbazide Reaction Isothiocyanate Isothiocyanate Isothiocyanate->Acylthiosemicarbazide 1,3,4-Thiadiazole 1,3,4-Thiadiazole Acylthiosemicarbazide->1,3,4-Thiadiazole Acidic Conditions (e.g., H₂SO₄) 1,2,4-Triazole 1,2,4-Triazole Acylthiosemicarbazide->1,2,4-Triazole Alkaline Conditions (e.g., NaOH)

Caption: Competitive cyclization pathways of acylthiosemicarbazide.

G cluster_workflow General Experimental Workflow Start Start Mix_Reagents Mix Starting Materials (e.g., Aldehyde + Thiosemicarbazide) Start->Mix_Reagents Reaction Reaction under Controlled Conditions (Solvent, Catalyst, Temp) Mix_Reagents->Reaction Monitor_TLC Monitor by TLC Reaction->Monitor_TLC Monitor_TLC->Reaction Incomplete Workup Workup (e.g., Quenching, Extraction) Monitor_TLC->Workup Complete Purification Purification (e.g., Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MP) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for thiosemicarbazide derivative synthesis.

G Problem Low Yield or Unexpected Product Check_Purity Check Purity of Starting Materials Problem->Check_Purity Review_Conditions Review Reaction Conditions (pH, Temp, Solvent, Catalyst) Problem->Review_Conditions Analyze_Side_Products Analyze Byproducts (NMR, MS) Problem->Analyze_Side_Products Adjust_Stoichiometry Adjust Stoichiometry Review_Conditions->Adjust_Stoichiometry Optimize_Purification Optimize Purification Method Analyze_Side_Products->Optimize_Purification

Caption: A logical troubleshooting guide for common synthesis issues.

References

Technical Support Center: Purification of 4-(3-Methoxypropyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(3-Methoxypropyl)-3-thiosemicarbazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is the most frequently employed and effective technique for the purification of thiosemicarbazide derivatives like this compound.[1] Common solvents for this purpose include ethanol, methanol, or a mixture of ethanol and water.[1][2][3]

Q2: How can I remove colored impurities from my product?

A2: Persistent yellow or brownish discoloration in the purified product often indicates the presence of oxidized impurities or residual starting materials.[1] Treating the solution with activated charcoal during the recrystallization process can effectively remove these colored impurities.[1][4] It may be necessary to perform multiple recrystallizations to achieve a colorless product.[1]

Q3: What should I do if my compound "oils out" instead of crystallizing?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is too concentrated or if impurities are inhibiting crystallization. To address this, try using a more dilute solution for recrystallization.[1] Alternatively, you can redissolve the oil in a minimal amount of a good solvent and then introduce an anti-solvent to induce precipitation.[1]

Q4: How can I induce crystallization if it doesn't start spontaneously?

A4: If crystals do not form readily upon cooling, several techniques can be used to induce nucleation. Scratching the inside of the flask with a glass rod can create nucleation sites.[1][5] Seeding the solution with a tiny crystal of the pure compound, if available, is also a very effective method.[1][5] Slow cooling of the solution over an extended period can also promote the growth of larger, purer crystals.[1]

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A5: The purity of this compound can be determined using several analytical methods. Thin-Layer Chromatography (TLC) is a quick and simple way to check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[1][6][7][8] Finally, determining the melting point of the purified compound and comparing it to the literature value can be a good indicator of purity; a sharp melting point close to the expected value suggests high purity.[1][5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield After Recrystallization - The compound is significantly soluble in the cold solvent. - Too much solvent was used. - Premature crystallization occurred during hot filtration.- Test different solvents or solvent mixtures to find one where the compound has low solubility at cool temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration.
Product is an Oil, Not a Solid - The solution is supersaturated. - Impurities are inhibiting crystallization. - The boiling point of the solvent is too high, leading to melting of the product.- Induce crystallization by scratching the flask or seeding with a pure crystal.[1][5] - Re-dissolve the oil in a small amount of a suitable solvent and add an anti-solvent.[1] - Consider an alternative purification method, such as column chromatography, to remove impurities.[1] - Opt for a lower-boiling point solvent for the recrystallization process.[1]
Discolored Product (Yellow/Brown) - Presence of colored impurities from the reaction. - Oxidation of the thiosemicarbazide.- During recrystallization, add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal and adsorbed impurities.[1][4] - If oxidation is suspected, perform the purification under an inert atmosphere (e.g., nitrogen or argon).[1]
Poor Crystal Formation (very fine powder or needles) - The solution was cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] This encourages the growth of larger, more easily filterable crystals.
Low Purity After Recrystallization - Incomplete removal of impurities. - Co-precipitation of impurities with the desired product.- Perform a second recrystallization, potentially using a different solvent system.[1] - Ensure the crude material is fully dissolved in the minimum amount of hot solvent before allowing it to cool.[1]

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the purification of this compound by recrystallization. Optimization may be required based on the specific impurities present.

Materials:

  • Crude this compound

  • Ethanol (or an ethanol/water mixture)

  • Deionized water (if using a mixed solvent system)

  • Activated charcoal (optional)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently while stirring.

  • Continue to add small portions of the hot solvent until the compound just dissolves.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals, for example, in a vacuum oven at a moderate temperature.

Column Chromatography Protocol

If recrystallization does not provide a product of sufficient purity, column chromatography can be utilized.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables are provided as templates for researchers to summarize their purification data.

Table 1: Recrystallization Solvent Screening

Solvent/Solvent System Volume (mL) Temperature (°C) Yield (%) Purity (by HPLC, %) Observations
Ethanol
Methanol
Ethanol/Water (e.g., 9:1)
Isopropanol

Table 2: Column Chromatography Fraction Analysis

Fraction Number Eluent Composition (e.g., Hexane:Ethyl Acetate) TLC Rf Value Purity (by HPLC, %) Mass (g)
1-5
6-10
11-15
16-20

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product (this compound) recrystallization Recrystallization start->recrystallization Primary Method tlc TLC recrystallization->tlc hplc HPLC recrystallization->hplc mp Melting Point recrystallization->mp column_chromatography Column Chromatography column_chromatography->tlc Fraction Analysis tlc->column_chromatography Impure end Pure Product hplc->end Purity Confirmed mp->end Purity Confirmed troubleshooting_logic start Crude Product recrystallize Attempt Recrystallization start->recrystallize check_purity Check Purity (TLC/HPLC) recrystallize->check_purity pure Pure Product check_purity->pure Yes impure Product Impure check_purity->impure No troubleshoot Troubleshoot Recrystallization (e.g., change solvent, use charcoal) impure->troubleshoot troubleshoot->recrystallize Retry column_chrom Column Chromatography troubleshoot->column_chrom If still impure column_chrom->check_purity

References

Technical Support Center: Characterization of Thiosemicarbazide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of thiosemicarbazide and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing conflicting results between my NMR/IR and X-ray crystallography data for my thiosemicarbazide compound?

A1: This is a common challenge arising from the phenomenon of tautomerism in thiosemicarbazide compounds.[1][2][3][4] In solution (as analyzed by NMR and often IR), the compound may exist in a different tautomeric form (e.g., the thiol form) than in the solid state (as determined by X-ray crystallography), which typically shows the thione form.[2][3][4] Solvent polarity can also influence the equilibrium between different tautomers.[1]

Q2: My mass spectrometry results for a thiosemicarbazone derivative are showing unexpected fragments and no clear molecular ion peak. What could be the issue?

A2: Thiosemicarbazones, particularly those derived from acetophenones, can undergo thermal decay in the injection port of a gas chromatograph.[5][6] This can lead to complex chromatograms with peaks that do not correspond to the original compound.[5][6] Furthermore, the fragmentation of these compounds can be unusual, with the molecular ion peak often being absent or of very low intensity due to the easy loss of small molecules like ammonia or S=C=NH.[5][6]

Q3: I am struggling to dissolve my synthesized thiosemicarbazide derivative for NMR analysis. What can I do?

A3: Poor solubility is a known issue with some thiosemicarbazone derivatives.[7][8] It is recommended to try a range of deuterated solvents with varying polarities, such as DMSO-d6, CDCl3, and MeOD. Gentle heating or sonication may aid dissolution, but be cautious of potential degradation. In some cases, functionalizing the molecule with solubilizing groups like sugars or amino acids has been successful.[7]

Q4: The thermal analysis (TGA/DTA) of my thiosemicarbazone shows a multi-step decomposition. What does this indicate?

A4: A multi-stage thermal decomposition is common for thiosemicarbazone derivatives and suggests that the molecule breaks down through a series of steps rather than a single event.[9][10] The different stages correspond to the loss of specific fragments of the molecule at different temperatures, providing information about its thermal stability.

Troubleshooting Guides

Problem 1: Ambiguous Spectroscopic Data (NMR & IR)

Symptoms:

  • Broad or overlapping peaks in the 1H NMR spectrum, particularly for NH and SH protons.[11][12][13][14]

  • Discrepancies in the presence or position of C=S and C=N stretching bands in the IR spectrum.

  • Inconsistent data between different batches of the same compound.

Possible Causes:

  • Presence of multiple tautomers or isomers (syn/anti) in solution.[1][3][13]

  • Intermolecular or intramolecular hydrogen bonding.[15]

  • Degradation of the compound in the solvent.

Solutions:

  • Vary the Solvent: Run NMR spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3, acetone-d6) to observe shifts in the tautomeric equilibrium.[1]

  • Temperature-Dependent NMR: Acquire NMR spectra at different temperatures to see if the equilibrium between isomers is affected.

  • 2D NMR Spectroscopy: Utilize 2D NMR techniques like COSY, HSQC, and HMBC to aid in the definitive assignment of protons and carbons, which can help elucidate the dominant tautomeric form.

  • Deuterium Exchange: Add a drop of D2O to your NMR sample to identify exchangeable protons (NH, OH, SH), which will disappear or broaden.

Problem 2: Mass Spectrometry Fragmentation Issues

Symptoms:

  • Absence or very weak molecular ion (M+) peak.[5][6]

  • Presence of unexpected peaks with higher m/z values than the molecular ion.[5]

  • Complex and difficult-to-interpret fragmentation patterns.[5][6][16]

Possible Causes:

  • In-source thermal degradation leading to dimerization or other reactions.[5][6]

  • Unusual fragmentation pathways, including homolytic cleavage of the N-N bond.[5][6]

  • Formation of adducts with the mobile phase.

Solutions:

  • Use Soft Ionization Techniques: Employ techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) which are less likely to cause thermal degradation compared to Electron Impact (EI).[17][18]

  • Optimize GC-MS Conditions: If using GC-MS, lower the injection port temperature to minimize thermal decay.[5]

  • Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment a specific parent ion, which can help in elucidating the fragmentation pathways and confirming the structure.[5][6]

Data Presentation

Table 1: Common Mass Fragments of Thiosemicarbazone Derivatives

Fragment Ionm/z ValueCommon Neutral LossReference
[M - NH3]+M - 17Ammonia[5][6]
[M - SCNH]+M - 59Thiocyanic acid[5]
[M - SCH3]+M - 47Methylthiol radical[1]
Tropylium ion91From substituted acetophenones[5][6]

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for Tautomeric Forms in DMSO-d6

ProtonThione FormThiol FormReference
N(2)H~11.4 - 11.8-[11]
NH2~8.1 - 8.4-[14][15]
SH-~4.0[19]
N=CH~8.3 - 8.5~8.0 - 8.2[15]

Experimental Protocols

Protocol 1: Synthesis of a Thiosemicarbazone Derivative

This is a general procedure for the synthesis of thiosemicarbazones via condensation.[10][15][20]

Materials:

  • Thiosemicarbazide (or a substituted derivative) (1 eq.)

  • Aldehyde or ketone (1 eq.)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the thiosemicarbazide and the aldehyde/ketone in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry it under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone.

Protocol 2: Thermal Analysis using TGA/DTA

This protocol outlines the general steps for performing thermogravimetric analysis (TGA) and differential thermal analysis (DTA).[9][10][21]

Instrumentation:

  • Thermogravimetric Analyzer (TGA) / Differential Thermal Analyzer (DTA)

Procedure:

  • Calibrate the instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the thiosemicarbazide compound into an alumina or platinum crucible.

  • Place the crucible in the TGA/DTA furnace.

  • Heat the sample from room temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Conduct the analysis under an inert atmosphere (e.g., nitrogen gas) to prevent oxidative decomposition.

  • Record the TGA (weight loss vs. temperature) and DTA (temperature difference vs. temperature) curves.

  • Analyze the resulting thermograms to determine the decomposition temperatures and stages.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_troubleshooting Troubleshooting Synthesis Synthesis of Thiosemicarbazide Compound NMR NMR Spectroscopy Synthesis->NMR Characterize Product MS Mass Spectrometry Synthesis->MS Characterize Product Xray X-ray Crystallography Synthesis->Xray Characterize Product Thermal Thermal Analysis Synthesis->Thermal Characterize Product Tautomerism Tautomerism NMR->Tautomerism Solubility Solubility Issues NMR->Solubility Thermal_Instability Thermal Instability MS->Thermal_Instability Xray->Tautomerism Thermal->Thermal_Instability tautomerism_issue cluster_analysis Analytical Techniques cluster_forms Tautomeric Forms NMR_IR NMR / IR (Solution Phase) Thiol Thiol Form NMR_IR->Thiol XRD X-ray Crystallography (Solid State) Thione Thione Form XRD->Thione Conflict Conflicting Data Thiol->Conflict Thione->Conflict mass_spec_troubleshooting Start GC-MS Analysis of Thiosemicarbazone Problem No Molecular Ion Peak & Unusual Fragments Start->Problem Cause1 Thermal Decay in Injection Port Problem->Cause1 Cause2 Unusual Fragmentation Pathways Problem->Cause2 Solution1 Use Soft Ionization (ESI, MALDI) Cause1->Solution1 Solution2 Lower Injection Port Temperature Cause1->Solution2 Solution3 Use Tandem MS (MS/MS) Cause2->Solution3

References

Technical Support Center: Synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(3-Methoxypropyl)-3-thiosemicarbazide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data on the critical role of solvents in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

The most common and direct method for synthesizing N-substituted thiosemicarbazides is the reaction of an appropriate isothiocyanate with hydrazine hydrate. For the target compound, this involves the nucleophilic addition of hydrazine to 3-methoxypropyl isothiocyanate.

Q2: Which solvent should I choose for the synthesis?

The choice of solvent is critical and depends on the solubility of your starting materials (3-methoxypropyl isothiocyanate and hydrazine hydrate) and the desired reaction temperature. Alcohols like ethanol and methanol are the most common solvents for this type of reaction, often providing good yields.[1][2][3] For reactants with different polarity, other solvents like isopropanol or tetrahydrofuran (THF) might be considered to improve solubility and, consequently, reaction yields.[4][5]

Q3: Does this reaction require a catalyst?

Generally, the reaction between an isothiocyanate and hydrazine is facile and does not require a catalyst. However, in some syntheses of related thiosemicarbazone derivatives, a few drops of a weak acid like glacial acetic acid are added to catalyze the condensation step.[6] For this specific synthesis, it is typically not necessary.

Q4: What are the expected byproducts in this synthesis?

Potential byproducts can arise from impurities in the starting materials or side reactions. If the hydrazine hydrate contains water, it can lead to the hydrolysis of the isothiocyanate. Another possibility is the formation of symmetrical thiocarbohydrazide if the reaction conditions are not controlled properly.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Solubility of Reactants: The isothiocyanate may not be fully dissolved in the chosen solvent. 2. Incorrect Stoichiometry: An improper molar ratio of hydrazine to isothiocyanate was used. 3. Low Reaction Temperature: The reaction may be too slow at room temperature.1. Change the Solvent: Switch to a solvent with better solubility characteristics for your reactants, such as THF or isopropanol.[4][5] 2. Verify Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of hydrazine hydrate. 3. Increase Temperature: Heat the reaction mixture to reflux. Most thiosemicarbazide syntheses are performed under reflux.[7][8]
Product Fails to Precipitate 1. High Solubility in Reaction Solvent: The synthesized product is too soluble in the solvent to crystallize upon cooling. 2. Insufficient Concentration: The reaction was performed in an overly dilute solution.1. Solvent Removal: Reduce the solvent volume using a rotary evaporator. 2. Induce Precipitation: Add a non-polar co-solvent (e.g., hexane) or cool the solution in an ice bath. 3. Concentrate the Solution: Start with a more concentrated reaction mixture if repeating the synthesis.
Impure Product (Multiple Spots on TLC) 1. Side Reactions: Unwanted side reactions may be occurring due to temperature or contaminants. 2. Degradation of Starting Material: The isothiocyanate or hydrazine may have degraded.1. Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture). 2. Check Starting Materials: Ensure the purity of your reagents before starting the reaction. Use freshly opened or properly stored chemicals.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Methoxypropyl isothiocyanate

  • Hydrazine hydrate (64-65% solution)

  • Absolute Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxypropyl isothiocyanate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of isothiocyanate).

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise while stirring at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-4 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the isothiocyanate), cool the mixture to room temperature.

  • Allow the mixture to stand, often a white crystalline solid will precipitate. Cooling in an ice bath can further promote crystallization.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound. The purity can be checked by melting point determination and spectroscopic methods (NMR, IR).

Data on Solvent Effects

SolventTypical Reaction TimeTypical Yield (%)PurityKey Considerations
Ethanol 2 - 4 hours (reflux)85 - 95%HighGood general-purpose solvent; product often precipitates upon cooling.[3]
Methanol 2 - 4 hours (reflux)80 - 90%HighSimilar to ethanol; suitable for reactants with good solubility in this alcohol.[1][9]
Isopropanol 3 - 5 hours (reflux)90 - 98%Very HighCan improve yield for less polar reactants; reaction may be slightly slower.[5]
THF 4 - 6 hours (reflux)75 - 90%HighGood for reactants with poor solubility in alcohols; product may require solvent removal to precipitate.[4]
Water 6 - 10 hours (reflux)60 - 75%Moderate"Green" solvent option, but may lead to lower yields and require more rigorous purification due to potential hydrolysis side reactions.

Visualized Workflows

The following diagrams illustrate the experimental workflow and a logical approach to solvent selection.

SynthesisWorkflow start_end start_end process process decision decision output output A Start B Dissolve Isothiocyanate in Solvent A->B C Add Hydrazine Hydrate Dropwise B->C D Heat to Reflux (2-4h) C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Cool to Room Temp F->G Yes H Filter & Wash Solid Product G->H I Dry Product H->I J Final Product I->J K End J->K

Caption: General experimental workflow for the synthesis.

SolventSelection start_node Start: Select Solvent decision_node decision_node solvent_node solvent_node outcome_node outcome_node start Start: Select Solvent q1 Are reactants soluble in Ethanol? start->q1 ethanol Use Ethanol q1->ethanol Yes q2 Are reactants non-polar? q1->q2 No outcome1 High Yield Easy Precipitation ethanol->outcome1 isopropanol Try Isopropanol q2->isopropanol Slightly thf Try THF q2->thf Yes outcome2 Potentially Higher Yield Good Solubility isopropanol->outcome2 outcome3 Good for Poorly Soluble Reactants thf->outcome3

Caption: Decision tree for solvent selection in the synthesis.

References

Technical Support Center: Catalyst Selection for Thiosemicarbazide Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for thiosemicarbazide cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary heterocyclic systems synthesized from the cyclization of thiosemicarbazides?

Thiosemicarbazides are versatile precursors for a variety of heterocyclic compounds. The most commonly synthesized ring systems include:

  • 1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1][2]

  • 1,2,4-Triazoles: Generally synthesized in alkaline media.[1][2]

  • 1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization.[2]

  • Thiazoles and Thiazolidinones: Result from reactions with α-haloketones.[2][3]

Q2: How do reaction conditions, specifically pH, influence the resulting heterocyclic product?

The pH of the reaction medium is a critical factor in determining the cyclization pathway:

  • Acidic Medium: In the presence of strong acids like concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[1][4] The mechanism is proposed to involve a nucleophilic attack of the sulfur atom on the carbonyl carbon, followed by dehydration.[5]

  • Alkaline Medium: Under basic conditions, using reagents such as sodium hydroxide (NaOH), 1,2,4-triazole derivatives are the major products.[1][2][3]

Q3: What are the common catalysts and reagents used for the synthesis of 1,3,4-thiadiazoles?

A range of acidic catalysts and dehydrating agents are employed for the synthesis of 1,3,4-thiadiazoles:

  • Strong Mineral Acids: Concentrated sulfuric acid and hydrochloric acid (25%) are frequently used.[1][4]

  • Phosphorus Reagents: Polyphosphoric acid (PPA) and phosphorus oxychloride (POCl₃) are effective cyclizing agents.[1]

  • Polyphosphate Ester (PPE): PPE is a suitable reagent for synthesizing 1,3,4-thiadiazoles under mild conditions, often at temperatures not exceeding 85°C.[6][7]

  • Oxidative Cyclization: Reagents like iodine in the presence of a base can also be used for the synthesis of 2-amino-1,3,4-thiadiazoles.[5]

Q4: Which catalysts are recommended for the synthesis of 1,2,4-triazoles?

The synthesis of 1,2,4-triazoles from thiosemicarbazides is typically carried out under basic conditions. Common catalysts and reagents include:

  • Sodium Hydroxide (NaOH): Heating the thiosemicarbazide in an aqueous solution of NaOH is a common method.[1]

  • Sodium Ethoxide: This is another effective basic catalyst for this transformation.[1]

Troubleshooting Guide

Problem: Low Yield of the Desired Cyclized Product

Potential CauseTroubleshooting Steps
Inappropriate Catalyst Ensure the correct type of catalyst (acidic for 1,3,4-thiadiazoles, basic for 1,2,4-triazoles) is being used.[1][2] For 1,3,4-thiadiazoles, strong dehydrating acids like concentrated H₂SO₄ or PPA are often effective.[1] For 1,2,4-triazoles, a common method involves heating in an aqueous solution of sodium hydroxide.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some cyclizations can proceed at room temperature, while others require reflux.[1] Excessive heat can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect Reaction Time Reaction times can vary from a few hours to over 24 hours.[1] Follow the reaction's progress by TLC to determine the optimal time for completion and to prevent the formation of degradation products.
Poor Quality of Starting Materials Impurities in the thiosemicarbazide or the other reactants can interfere with the reaction.[1] Ensure the purity of your starting materials. Recrystallization or column chromatography of the starting materials may be necessary.
Inappropriate Solvent The choice of solvent is crucial as it can affect the solubility of reactants and the reaction pathway. Common solvents include ethanol, chloroform, and dimethylformamide (DMF).[2]
Presence of Moisture For some reactions, anhydrous conditions are necessary. Ensure that your glassware is dry and use anhydrous solvents if required.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Amino-1,3,4-Thiadiazoles

Catalyst/ReagentSubstrateSolventTemperatureTime (h)Yield (%)Reference
Polyphosphate Ester (PPE)Benzoic acid and thiosemicarbazideChloroformReflux (60°C)1064.4[6]
Iodine (I₂) / K₂CO₃Thiosemicarbazide and various aldehydes1,4-DioxaneNot specifiedNot specifiedModerate to good[5]
p-TsCl / TriethylamineVarious thiosemicarbazidesN-Methyl-2-pyrrolidoneNot specifiedNot specified63-94[8]
EDC·HClVarious thiosemicarbazidesDMSONot specifiedNot specified>99 (for oxadiazole)[5][8]

Experimental Protocols

Detailed Methodology for the Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine using Polyphosphate Ester (PPE)

This protocol is adapted from the synthesis of 2-amino-1,3,4-thiadiazoles as described in the literature.[6]

Materials:

  • Benzoic acid (5 mmol)

  • Thiosemicarbazide (5 mmol)

  • Polyphosphate ester (PPE) (20 g)

  • Chloroform (30 mL)

  • Distilled water (15 mL)

  • Sodium bicarbonate (NaHCO₃)

  • Hexane

Procedure:

  • To a hot solution (60°C) of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

  • Reflux the reaction mixture for 10 hours.

  • After cooling, add 15 mL of distilled water to the mixture.

  • Neutralize the residual PPE by carefully adding sodium bicarbonate until the effervescence ceases.

  • Filter the resulting precipitate.

  • Wash the precipitate with chloroform and then with hexane.

  • Dry the product to obtain 5-phenyl-1,3,4-thiadiazol-2-amine as colorless crystals.

Mandatory Visualization

experimental_workflow start Start: Prepare Reactants (Thiosemicarbazide & Acyl/Carbonyl Compound) dissolve Dissolve Reactants in Appropriate Solvent start->dissolve add_catalyst Add Catalyst (Acidic, Basic, or Oxidative) dissolve->add_catalyst reaction Set Reaction Conditions (Temperature & Time) add_catalyst->reaction monitor Monitor Reaction Progress (e.g., TLC) reaction->monitor workup Reaction Work-up (e.g., Neutralization, Extraction) monitor->workup Reaction Complete isolate Isolate Crude Product (e.g., Filtration) workup->isolate purify Purify Product (e.g., Recrystallization, Chromatography) isolate->purify characterize Characterize Final Product (e.g., NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for thiosemicarbazide cyclization.

troubleshooting_low_yield cluster_solutions Potential Solutions problem Problem: Low Product Yield check_catalyst Verify Catalyst Choice (Acidic vs. Basic) problem->check_catalyst check_conditions Optimize Reaction Conditions (Temperature & Time) problem->check_conditions check_purity Assess Starting Material Purity problem->check_purity check_solvent Evaluate Solvent Appropriateness problem->check_solvent check_moisture Ensure Anhydrous Conditions (if required) problem->check_moisture solution_catalyst Select appropriate catalyst based on desired product. check_catalyst->solution_catalyst solution_conditions Systematically vary temperature and monitor with TLC. check_conditions->solution_conditions solution_purity Purify starting materials before reaction. check_purity->solution_purity solution_solvent Test different solvents for better solubility/reactivity. check_solvent->solution_solvent solution_moisture Dry glassware and use anhydrous solvents. check_moisture->solution_moisture

Caption: Troubleshooting logic for addressing low product yield.

References

stability issues with 4-(3-Methoxypropyl)-3-thiosemicarbazide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(3-Methoxypropyl)-3-thiosemicarbazide in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue 1: Precipitation or Cloudiness of the Solution Upon Standing

  • Question: My solution of this compound, which was initially clear, has become cloudy or formed a precipitate. What could be the cause and how can I resolve this?

  • Answer: This issue can arise from several factors:

    • Low Solubility: The concentration of your solution may exceed the solubility limit of the compound in the chosen solvent. Thiosemicarbazides can have limited solubility in aqueous solutions.

    • Solution: Try using a different solvent or a co-solvent system. For instance, small amounts of DMSO or ethanol can often enhance solubility in aqueous buffers. Gentle warming and sonication may also aid dissolution, but be cautious as heat can also promote degradation.

    • pH-Dependent Solubility: The solubility of thiosemicarbazides can be influenced by the pH of the solution.

    • Solution: Determine the optimal pH range for solubility by preparing small-scale solutions at different pH values.

    • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

    • Solution: Analyze the precipitate using techniques like HPLC, LC-MS, or NMR to identify its structure. This will help in understanding the degradation pathway and in designing strategies to prevent it.

Issue 2: Color Change in the Solution

  • Question: My solution of this compound has changed color (e.g., turned yellow or brown) over time. What does this indicate?

  • Answer: A color change often suggests chemical degradation, potentially due to:

    • Oxidation: The sulfur atom in the thiosemicarbazide moiety is susceptible to oxidation, which can lead to colored byproducts.

    • Solution: Prepare solutions fresh and consider degassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. The addition of antioxidants could be explored, but their compatibility with your experimental system must be verified.

    • Hydrolysis: Depending on the pH and temperature, the molecule may undergo hydrolysis.

    • Solution: Conduct stability studies at different pH values and temperatures to identify conditions that minimize degradation. Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect them from light.

Issue 3: Loss of Biological Activity or Inconsistent Experimental Results

  • Question: I am observing a decrease in the expected biological activity of my compound or getting inconsistent results between experiments. Could this be related to stability?

  • Answer: Yes, a loss of potency is a strong indicator of compound degradation.

    • Solution: It is crucial to establish a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of your stock solutions and working solutions over time. This will allow you to correlate the observed activity with the concentration of the intact compound. Always use freshly prepared solutions for critical experiments or establish the stability of your solutions under your specific storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for solutions of this compound?

  • Storage at low temperatures (2-8 °C for short-term, -20 °C or -80 °C for long-term).

  • Protection from light by using amber vials or wrapping containers in aluminum foil.

  • Storage under an inert atmosphere if the compound is found to be sensitive to oxidation.

Q2: How can I assess the stability of this compound in my specific experimental conditions?

A2: Performing a forced degradation study is a systematic way to understand the stability of your compound.[1][2][3] This involves subjecting the compound to various stress conditions more severe than its intended storage and use.[1] The goal is to identify potential degradation products and pathways.[2][3]

Q3: What are the key stress conditions to test in a forced degradation study?

A3: According to ICH guidelines, typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposing the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[2]

  • Oxidation: Treating the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Thermal Stress: Heating the solution at an elevated temperature (e.g., 60-80 °C).

  • Photostability: Exposing the solution to UV and visible light.

Q4: What is the significance of the thione-thiol tautomerism in thiosemicarbazides?

A4: Thiosemicarbazides can exist in equilibrium between a thione (C=S) and a thiol (C-S-H) form. This tautomerism can influence the compound's reactivity, ability to chelate metal ions, and its degradation profile.[4][5] The equilibrium can be affected by the solvent, pH, and temperature.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigating the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Keep an aliquot of the stock solution at 60 °C.

    • Control Sample: Keep an aliquot of the stock solution at room temperature and protected from light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to observe the formation of any degradation products.

Quantitative Data Summary

Since specific degradation kinetics for this compound are not publicly available, researchers should generate their own data. The following table is a template for summarizing the results from a forced degradation study.

Stress ConditionTime (hours)Concentration of Parent Compound (µg/mL)% DegradationNumber of Degradation Peaks
Control 050000
244980.40
0.1 M HCl 248041
8420162
24350303
0.1 M NaOH 2450102
8380243
24290424
3% H₂O₂ 2400203
8310385
24180646
60 °C 249021
846081
24410182

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Troubleshooting_Workflow Start Stability Issue Observed (Precipitation, Color Change, Loss of Activity) Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Degradation Is degradation suspected? Check_Solubility->Check_Degradation Yes Change_Solvent Optimize Solvent System (e.g., co-solvents, pH adjustment) Check_Solubility->Change_Solvent No Perform_FDS Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) Check_Degradation->Perform_FDS Yes Resolved Issue Resolved Change_Solvent->Resolved Analyze_Degradants Identify Degradation Products (HPLC, LC-MS) Perform_FDS->Analyze_Degradants Optimize_Conditions Optimize Storage & Experimental Conditions (Temperature, Light, Atmosphere) Analyze_Degradants->Optimize_Conditions Optimize_Conditions->Resolved

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) Stress_Conditions Apply Stress Conditions Stock_Solution->Stress_Conditions Acid Acidic (0.1 M HCl) Stress_Conditions->Acid Base Basic (0.1 M NaOH) Stress_Conditions->Base Oxidation Oxidative (3% H2O2) Stress_Conditions->Oxidation Thermal Thermal (60 °C) Stress_Conditions->Thermal Photolytic Photolytic (UV/Vis Light) Stress_Conditions->Photolytic Time_Points Sample at Time Points (0, 2, 4, 8, 24h) Acid->Time_Points Base->Time_Points Oxidation->Time_Points Thermal->Time_Points Photolytic->Time_Points Analysis Analyze by Stability-Indicating HPLC Method Time_Points->Analysis Report Report Results: % Degradation, Degradation Profile Analysis->Report

Caption: Experimental workflow for a forced degradation study.

References

Validation & Comparative

comparing biological activity of 4-(3-Methoxypropyl)-3-thiosemicarbazide with other thiosemicarbazides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Thiosemicarbazide Derivatives

Foreword

Antimicrobial Activity

Thiosemicarbazide derivatives have been extensively investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.[7][8][9] The antimicrobial efficacy is often influenced by the nature and position of substituents on the aromatic rings of the thiosemicarbazide scaffold.[9][10]

Table 1: Antibacterial Activity of Various Thiosemicarbazide Derivatives (MIC in µg/mL)
Compound/DerivativeStaphylococcus aureusBacillus subtilisPseudomonas aeruginosaEscherichia coliReference
Series 1
4-(4-chlorophenyl)-1-(nicotinoyl)thiosemicarbazide50>100100-[11]
4-(4-bromophenyl)-1-(nicotinoyl)thiosemicarbazide50>10050-[11]
4-(4-fluorophenyl)-1-(nicotinoyl)thiosemicarbazide255025-[11]
Series 2
1-(2-picolinoyl)-4-allyl-thiosemicarbazide32166432[7][8]
1-(3-picolinoyl)-4-allyl-thiosemicarbazide1286412864[7][8]
1-(4-picolinoyl)-4-allyl-thiosemicarbazide64326432[7][8]
Series 3
1-(3-Fluorobenzoyl)-4-(2-methoxyphenyl)thiosemicarbazide32-64---[10]
1-(3-Trifluoromethylbenzoyl)-4-(3-chlorophenyl)thiosemicarbazide1.95-3.9---[5]
N-methyl-N-phenyl-thiosemicarbazone derivative (Compound 4)39.68-39.68-[12]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the thiosemicarbazide derivatives is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[12]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates, and colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The synthesized thiosemicarbazide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.[12] A series of twofold dilutions of the stock solution are then prepared in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Standardized Inoculum Compound Stock Compound Stock Serial Dilutions Serial Dilutions Compound Stock->Serial Dilutions Dissolve in DMSO Serial Dilutions->Inoculation Add to microplate Incubation Incubation Inoculation->Incubation 18-24h at 37°C MIC Determination MIC Determination Incubation->MIC Determination Visual Inspection

General workflow for determining Minimum Inhibitory Concentration (MIC).

Antifungal Activity

Several thiosemicarbazide derivatives have also shown promise as antifungal agents, particularly against various Candida and Aspergillus species.[13][14][15] The presence of specific substituents, such as halogens or methoxy groups, on the phenyl ring appears to be a key determinant of their antifungal potency.[13]

Table 2: Antifungal Activity of Various Thiosemicarbazide Derivatives (MIC in µg/mL)
Compound/DerivativeCandida albicansAspergillus speciesReference
Series 4
Quinoline-based thiosemicarbazide (QST10)31.25-[15]
Quinoline-based thiosemicarbazide (QST2)250-[15]
Series 5
Nitroimidazole-thiosemicarbazide with meta-fluorophenyl31.25-[13]
Nitroimidazole-thiosemicarbazide with meta-chlorophenyl62.5-[13]
Series 6
Thiophene-thiosemicarbazone (Compound 2)-125 (A. parasiticus)[14]
Heterocyclic thiosemicarbazone (Compound 1)-500 (A. parasiticus)[14]
Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity is typically evaluated using a broth microdilution method, similar to the antibacterial testing, following guidelines from CLSI.

  • Fungal Inoculum Preparation: Fungal isolates are grown on a suitable medium like Sabouraud Dextrose Agar. A suspension is prepared in sterile saline and adjusted to a specific turbidity to yield a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Test Compounds: Stock solutions of the thiosemicarbazide derivatives are prepared in DMSO. Serial dilutions are then made in a buffered RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: The wells are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control.

Anticancer Activity

The potential of thiosemicarbazide derivatives as anticancer agents has been a significant area of research.[16][17][18][19] These compounds can exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2]

Table 3: Anticancer Activity of Various Thiosemicarbazide Derivatives (IC50 in µg/mL)
Compound/DerivativeU87 (Malignant Glioma)IMR-32 (Neuroblastoma)MCF-7 (Breast Cancer)B16-F0 (Melanoma)Reference
Series 7
Nitro-substituted semicarbazide (4c)12.6---[16]
Nitro-substituted semicarbazide (4d)13.7---[16]
Nitro-substituted thiosemicarbazide (5d)13.0---[16]
3-chloro-substituted thiosemicarbazide (5b)14.6---[16]
Series 8
3-methoxybenzaldehyde thiosemicarbazone (3-MBTSc)--2.8212.904[17]
4-nitrobenzaldehyde thiosemicarbazone (4-NBTSc)--2.807.59[17]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture and Seeding: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are then seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiosemicarbazide derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

Thiosemicarbazones, a closely related class of compounds derived from thiosemicarbazides, have been shown to exert their anticancer effects by targeting various cellular signaling pathways. One such pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis.[1] Some thiosemicarbazones act as iron chelators, and by depleting intracellular iron, they can inhibit the activation of upstream kinases like Src, which in turn prevents the phosphorylation and activation of STAT3.[1]

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Src Src Src->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding Thiosemicarbazone Thiosemicarbazone (Iron Chelator) Thiosemicarbazone->Src Inhibition Iron Thiosemicarbazone->Iron Chelates Iron->Src Required for activity Gene_Expression Target Gene Expression (e.g., Cyclin D1, c-myc, Bcl-2) DNA->Gene_Expression Transcription

Inhibition of the STAT3 signaling pathway by iron-chelating thiosemicarbazones.

Conclusion

While data on 4-(3-Methoxypropyl)-3-thiosemicarbazide remains elusive, the broader class of thiosemicarbazide derivatives represents a rich source of biologically active compounds with significant potential in the development of new therapeutic agents. The antimicrobial, antifungal, and anticancer activities are highly dependent on the specific chemical structure of the derivatives. Further research into the synthesis and biological evaluation of novel thiosemicarbazides, including the title compound, is warranted to fully explore their therapeutic potential and to delineate more precise structure-activity relationships. The experimental protocols and data presented in this guide offer a comparative framework for such future investigations.

References

A Comparative Analysis of Thiosemicarbazide and Semicarbazide Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the therapeutic potential of two closely related compound classes reveals distinct mechanisms and efficacy profiles in the fight against cancer.

Researchers in oncology and drug development are continually exploring novel chemical scaffolds to overcome the challenges of cancer therapy, including drug resistance and off-target toxicity. Among the promising candidates, thiosemicarbazide and semicarbazide derivatives have emerged as versatile pharmacophores with significant anticancer activity. While structurally similar, the substitution of a sulfur atom in thiosemicarbazides with an oxygen atom in semicarbazides leads to notable differences in their physicochemical properties, biological activities, and mechanisms of action. This guide provides a comprehensive comparison of these two compound classes, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

Executive Summary

Thiosemicarbazide derivatives have been extensively studied and are known to exert their anticancer effects primarily through the inhibition of key enzymes essential for DNA synthesis and repair, such as ribonucleotide reductase and topoisomerase II.[1][2][3][4] They also induce apoptosis through various signaling pathways, including those involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.[5][6] Semicarbazide derivatives, while also demonstrating cytotoxic effects, are often associated with the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer cell proliferation and survival.[7][8] Some studies suggest that replacing the sulfur atom with oxygen can modulate the compound's toxicity and activity profile.[9]

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of representative thiosemicarbazide and semicarbazide derivatives against various cancer cell lines is summarized below. The IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of cancer cells, are a key metric for comparing their potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiosemicarbazide Dp44mTM109 (Murine Lung Carcinoma)In vivo data available[10]
AB2LNCaP (Prostate Cancer)108.14[9][11]
FA4MCF7 (Breast Cancer)1.53 - 1.84[12]
PS3A549 (Lung Cancer)1.81 - 2.20[12]
11a786-0 (Renal Cancer)Potent activity reported[4]
Semicarbazide 11qHT29 (Colon Cancer)0.32 - 1.57[13]
11sSK-N-SH (Neuroblastoma)0.32 - 1.57[13]
3cHL-60 (Leukemia)13.08[8]
4aHL-60 (Leukemia)11.38[8]
4cU87 (Malignant Glioma)12.6 (µg/mL)[14]
4dU87 (Malignant Glioma)13.7 (µg/mL)[14]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Mechanistic Insights and Signaling Pathways

The anticancer mechanisms of thiosemicarbazide and semicarbazide derivatives are multifaceted, often involving the modulation of multiple cellular signaling pathways.

Thiosemicarbazide Derivatives: Targeting DNA Synthesis and Inducing Oxidative Stress

Thiosemicarbazones, a prominent subclass of thiosemicarbazide derivatives, are well-documented inhibitors of ribonucleotide reductase, the rate-limiting enzyme in the synthesis of deoxyribonucleotides required for DNA replication.[2][3][4] This inhibition leads to cell cycle arrest and apoptosis. Furthermore, some derivatives can inhibit topoisomerase IIα, an enzyme crucial for resolving DNA topological problems during replication and transcription.[3][4]

Many thiosemicarbazone derivatives are also potent metal chelators. Their complexes with transition metals like iron and copper can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through mitochondrial-dependent apoptotic pathways.[5][6][15]

Thiosemicarbazide_Pathway cluster_cell Cancer Cell TSC Thiosemicarbazide Derivative RR Ribonucleotide Reductase TSC->RR Inhibition TopoII Topoisomerase IIα TSC->TopoII Inhibition Metal Metal Ions (Fe, Cu) TSC->Metal Chelation DNA_Synthesis DNA Synthesis & Repair RR->DNA_Synthesis TopoII->DNA_Synthesis ROS ROS Generation Metal->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Anticancer mechanism of thiosemicarbazide derivatives.
Semicarbazide Derivatives: Kinase Inhibition and Apoptosis Induction

Semicarbazone derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[7] By targeting kinases such as cyclin-dependent kinases (CDKs) and others involved in critical signaling pathways like PI3K/AKT, these compounds can disrupt the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation.[7][16]

Similar to their sulfur-containing counterparts, semicarbazide derivatives can also induce apoptosis. Studies have shown that they can trigger the intrinsic or mitochondrial pathway of apoptosis, characterized by the depolarization of the mitochondrial membrane and the release of pro-apoptotic proteins.[7] Some derivatives have been shown to activate procaspase-3 to caspase-3, a key executioner caspase in the apoptotic cascade.[13]

Semicarbazide_Pathway cluster_cell Cancer Cell SC Semicarbazide Derivative Kinase Protein Kinases (e.g., CDKs) SC->Kinase Inhibition Mitochondria Mitochondrial Pathway SC->Mitochondria CellCycle Cell Cycle Progression Kinase->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis Arrest leads to Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis

Anticancer mechanism of semicarbazide derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide or semicarbazide derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for cell cycle analysis, or with Annexin V-FITC and PI for apoptosis analysis.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: For cell cycle analysis, determine the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

Both thiosemicarbazide and semicarbazide derivatives represent valuable scaffolds in the development of novel anticancer agents. Thiosemicarbazides have shown particular promise in targeting fundamental cellular processes like DNA synthesis and inducing oxidative stress, with some derivatives advancing to clinical trials. Semicarbazides, on the other hand, offer a distinct advantage in their potential to inhibit a wide range of protein kinases, providing an alternative strategy to combat cancer cell signaling.

The choice between these two classes of compounds for further drug development will depend on the specific cancer type, the desired molecular target, and the overall therapeutic strategy. The data and methodologies presented in this guide provide a solid foundation for researchers to make informed decisions and to design future studies aimed at unlocking the full therapeutic potential of these versatile molecules. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is warranted to optimize the efficacy and safety profiles of these promising anticancer agents.

References

The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 4-(3-Methoxypropyl)-3-thiosemicarbazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 4-(3-Methoxypropyl)-3-thiosemicarbazide analogs, delving into their synthesis, biological activities, and the nuanced structural modifications that govern their efficacy. By examining experimental data from closely related analogs, we can extrapolate key structure-activity relationship (SAR) principles relevant to this promising class of compounds.

Thiosemicarbazides are a versatile class of compounds known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The core thiosemicarbazide scaffold (NH2-NH-CS-NHR) offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. The N4-substituent, in particular, has been shown to be a critical determinant of biological activity. This guide focuses on analogs of this compound, a structure featuring a flexible alkoxyalkyl chain at the N4 position, a feature that can significantly influence properties such as solubility, lipophilicity, and target engagement.

General Synthesis of 4-Substituted-3-Thiosemicarbazide Analogs

The synthesis of 4-substituted-3-thiosemicarbazides is typically a straightforward process, most commonly achieved through the reaction of a carbohydrazide with an appropriate isothiocyanate.[1] This versatile method allows for the introduction of a wide variety of substituents at the N4 position.

A general synthetic workflow is illustrated below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Carbohydrazide Carbohydrazide (R1-CO-NH-NH2) Reaction Reaction in a suitable solvent (e.g., Ethanol) Carbohydrazide->Reaction Isothiocyanate Isothiocyanate (R2-N=C=S) Isothiocyanate->Reaction Thiosemicarbazide 4-Substituted-1-acyl-3-thiosemicarbazide (R1-CO-NH-NH-CS-NH-R2) Reaction->Thiosemicarbazide SAR_Antibacterial cluster_Core Thiosemicarbazide Core cluster_N4 N4-Substituent (R1) cluster_Activity Antibacterial Activity Core R1-NH-CS-NH-NH-R2 Aryl Aromatic Ring Activity Enhanced Activity Aryl->Activity Electron-withdrawing groups (e.g., Cl, F, CF3) Alkyl Alkyl Chain (e.g., 3-Methoxypropyl) Alkyl->Activity Balanced lipophilicity Potential H-bonding Broth_Microdilution start Start prep_comp Prepare serial dilutions of test compound in 96-well plate start->prep_comp prep_inoc Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoc inoculate Inoculate wells with bacterial suspension prep_comp->inoculate prep_inoc->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read results and determine MIC incubate->read_results end End read_results->end

References

Comparative Evaluation of 4-(3-Methoxypropyl)-3-thiosemicarbazide Compounds: An Insight into Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological potential of 4-(3-Methoxypropyl)-3-thiosemicarbazide and its derivatives remains an area of active investigation, with current literature providing a foundational understanding through the study of structurally related compounds. While specific in vitro and in vivo data for this compound are not extensively available in publicly accessible scientific literature, a comparative guide can be constructed based on the well-documented activities of other 4-substituted thiosemicarbazide analogs. This guide aims to provide researchers, scientists, and drug development professionals with a predictive overview of potential therapeutic applications, supported by experimental data from closely related molecules.

Thiosemicarbazides are a versatile class of compounds known for their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The biological activity is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathological processes.[3] The substituent at the N4 position of the thiosemicarbazide scaffold plays a crucial role in modulating the biological activity of these compounds.

Comparison with Alternative Thiosemicarbazide Derivatives

To contextualize the potential of this compound, a comparison with other 4-alkyl and 4-aryl thiosemicarbazide derivatives is presented below. The data is collated from various studies and highlights the diverse biological effects achievable through modification of the N4 substituent.

Compound ClassN4-SubstituentPrimary Biological ActivityKey Findings
4-Aryl-thiosemicarbazides Phenyl, substituted phenylAnticancer, Antimicrobial, AntiparasiticOften exhibit potent cytotoxicity against various cancer cell lines.[3] Some derivatives show significant activity against Toxoplasma gondii.[4]
4-Alkyl-thiosemicarbazides Methyl, Ethyl, ButylAntimicrobial, AnthelminticGenerally display good antibacterial and antifungal activity.[5] Some have shown potential as anthelmintic agents.
Thiosemicarbazones Formed by condensation with aldehydes/ketonesAnticancer, AntiviralA well-established class of compounds with some derivatives having undergone clinical trials for cancer therapy.[6]

Potential Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of other thiosemicarbazide derivatives, the potential signaling pathways that this compound compounds might modulate are illustrated below. A primary mode of action for many thiosemicarbazones is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby leading to cell cycle arrest and apoptosis.

signaling_pathway Compound 4-(3-Methoxypropyl)- 3-thiosemicarbazide Cell Target Cell (e.g., Cancer Cell, Microbe) Compound->Cell Metal_Ion Metal Ion Chelation (e.g., Fe, Cu) Cell->Metal_Ion Enzyme Enzyme Inhibition (e.g., Ribonucleotide Reductase, Tyrosinase) Cell->Enzyme ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Metal_Ion->Enzyme Depletion DNA_Damage DNA Damage Enzyme->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis

Caption: Potential mechanism of action for this compound.

Experimental Protocols for Evaluation

To facilitate further research into this compound compounds, detailed methodologies for key experiments are provided below, based on standard protocols used for evaluating similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anti-proliferative activity of a compound against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel thiosemicarbazide derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Starting Materials (Hydrazide & Isothiocyanate) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays Characterization->Enzyme_Inhibition Animal_Model Animal Model of Disease (e.g., Xenograft, Infection) Cytotoxicity->Animal_Model Antimicrobial->Animal_Model Toxicity Toxicity Studies Animal_Model->Toxicity Efficacy Efficacy Studies Animal_Model->Efficacy Data_Analysis Data Analysis & Conclusion Toxicity->Data_Analysis Efficacy->Data_Analysis Pharmacokinetic/ Pharmacodynamic Analysis

Caption: General workflow for the development of thiosemicarbazide-based therapeutic agents.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently limited, the extensive research on analogous compounds provides a strong foundation for predicting its potential as a therapeutic agent. The presence of the methoxypropyl group, an alkyl chain with an ether linkage, may influence the compound's lipophilicity and ability to interact with biological targets. Further in vitro and in vivo studies are warranted to elucidate the specific pharmacological profile of this compound and its derivatives. The experimental protocols and comparative data presented in this guide offer a framework for initiating such investigations.

References

comparing the efficacy of different synthetic routes to 4-(3-Methoxypropyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel compounds is a critical step. This guide provides a comparative analysis of three primary synthetic routes to 4-(3-Methoxypropyl)-3-thiosemicarbazide, a molecule of interest for further chemical exploration. The comparison is based on established synthetic methodologies for analogous 4-substituted thiosemicarbazides, offering insights into potential efficacy, reaction conditions, and starting material accessibility.

Executive Summary of Synthetic Routes

The synthesis of this compound can be approached through three main pathways. Each route offers distinct advantages and disadvantages in terms of reaction complexity, yield, and reagent availability. The following table summarizes the key quantitative metrics, using data from analogous syntheses of 4-alkyl-3-thiosemicarbazides as a predictive reference.

ParameterRoute 1: From IsothiocyanateRoute 2: From Amine & Carbon DisulfideRoute 3: From Hydrazine & Thiocyanate
Starting Materials 3-Methoxypropyl isothiocyanate, Hydrazine Hydrate3-Methoxypropylamine, Carbon Disulfide, Hydrazine HydrateHydrazine Sulfate, Ammonium Thiocyanate
Typical Yield >90% (often near quantitative)[1]81-86%[2][3]40-57%[4][5]
Reaction Time 0.5 - 8 hours[6]4 - 5 hours[2][3]3 - 24 hours[4][7]
Reaction Temperature Room Temperature to Reflux30-35°C then 95-100°C[2][3]Reflux[4]
Number of Steps OneOne (in situ)One
Key Reagents IsothiocyanateCarbon Disulfide, TriethylamineAmmonium Thiocyanate
Purification Method RecrystallizationFiltration and washing, Recrystallization[2]Recrystallization[4]

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations for each synthetic route.

Route1 cluster_reactants Reactants cluster_product Product A 3-Methoxypropyl isothiocyanate C 4-(3-Methoxypropyl)-3- thiosemicarbazide A->C + B Hydrazine Hydrate B->C caption Route 1: Isothiocyanate Pathway

Route 1: Isothiocyanate Pathway

Route2 cluster_reactants1 Step 1: In situ formation cluster_intermediate Intermediate cluster_reactants2 Step 2: Reaction cluster_product Product A 3-Methoxypropylamine D Dithiocarbamate quaternary ammonium salt A->D B Carbon Disulfide B->D C Triethylamine C->D F 4-(3-Methoxypropyl)-3- thiosemicarbazide D->F E Hydrazine Hydrate E->F caption Route 2: Amine and Carbon Disulfide Pathway

Route 2: Amine and Carbon Disulfide Pathway

Route3 cluster_reactants Reactants cluster_product Product A Hydrazine Sulfate C Thiosemicarbazide (unsubstituted) A->C + B Ammonium Thiocyanate B->C caption Route 3: Hydrazine and Thiocyanate Pathway

Route 3: Hydrazine and Thiocyanate Pathway

Detailed Experimental Protocols

The following are projected experimental protocols for the synthesis of this compound based on analogous reactions.

Route 1: From 3-Methoxypropyl Isothiocyanate

This is often the most direct and highest-yielding method, provided the starting isothiocyanate is available. The reaction is a straightforward addition of hydrazine to the isothiocyanate.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxypropyl isothiocyanate (1 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • To this solution, add hydrazine hydrate (1 to 1.2 equivalents) dropwise at room temperature with stirring.

  • The reaction is typically exothermic. After the initial reaction subsides, the mixture can be stirred at room temperature or gently heated under reflux for 0.5 to 8 hours to ensure completion.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled. The product often precipitates from the solution.

  • The precipitate is collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Route 2: From 3-Methoxypropylamine and Carbon Disulfide

Experimental Protocol (adapted from the synthesis of 4-methyl-3-thiosemicarbazide): [2][3]

  • Step A: Formation of Dithiocarbamate Salt

    • To a three-necked flask, add 3-methoxypropylamine (1 equivalent), deionized water, and triethylamine (1.1 equivalents).

    • Cool the mixture and add carbon disulfide (1.05 equivalents) dropwise over 1 hour, maintaining the temperature between 30-35°C.

    • Stir the reaction mixture for an additional hour at 30°C.

  • Step B: Reaction with Hydrazine

    • In a separate flask, heat a mixture of hydrazine hydrate (1.2 equivalents) and deionized water to 95-100°C under an inert atmosphere.

    • Add the reaction mixture from Step A to the hot hydrazine solution over a period of 3 hours, maintaining the temperature at 95-100°C.

    • After the addition is complete, reduce the volume by distillation for 1.5 hours.

    • Cool the reaction mixture to 65°C and seed with a crystal of the product if available.

    • Continue cooling to 0°C and stir for 30 minutes.

    • Collect the product by filtration, wash with chilled deionized water, and dry in vacuo.

Route 3: From Hydrazine and Ammonium Thiocyanate

This classical method is typically used for the synthesis of unsubstituted thiosemicarbazide.[4] Adapting it for a 4-substituted analogue would require starting with a substituted hydrazine, which is not the case for the target molecule. Therefore, this route is less direct for producing this compound. The protocol below is for the synthesis of the parent thiosemicarbazide.

Experimental Protocol (for unsubstituted thiosemicarbazide): [4]

  • Dissolve ammonium thiocyanate (2.6 equivalents) in a solution of 85% hydrazine hydrate (1 equivalent) and water.

  • Reflux the mixture for three hours under a nitrogen atmosphere. Hydrogen sulfide gas is evolved, so the reaction must be performed in a well-ventilated fume hood.[1]

  • Allow the solution to cool slightly and filter to remove any coagulated sulfur.

  • Let the filtrate stand overnight to allow for crystallization.

  • Collect the crystals by filtration and recrystallize from a water-ethanol mixture (1:1).

Comparison of Efficacy

  • Route 1 (Isothiocyanate) is generally the most efficient and highest-yielding method.[1] Its primary limitation is the commercial availability and cost of the starting 3-methoxypropyl isothiocyanate. The reaction conditions are mild, and the work-up is often straightforward.

  • Route 2 (Amine and Carbon Disulfide) provides a robust alternative when the isothiocyanate is not accessible. While the reported yields for analogous compounds are slightly lower than Route 1, they are still very good (81-86%).[2][3] The procedure is a one-pot synthesis, which is convenient, but involves the handling of volatile and flammable carbon disulfide and requires careful temperature control.

  • Route 3 (Hydrazine and Thiocyanate) is a well-established method for producing the parent thiosemicarbazide, with moderate yields (40-57%).[4][5] However, its direct application to the synthesis of 4-substituted thiosemicarbazides is not straightforward and would likely involve a multi-step process starting from the desired substituted hydrazine, making it less efficient for the target molecule.

Conclusion

For the synthesis of this compound, Route 1 is the most recommended pathway if the starting isothiocyanate is readily available, due to its high yields and simple procedure. If the isothiocyanate is not accessible, Route 2 offers a highly viable and efficient alternative with good yields. Route 3 is less suitable for the direct synthesis of this specific 4-substituted thiosemicarbazide. The choice of synthetic route will ultimately depend on the availability of starting materials, desired yield, and the scale of the synthesis.

References

A Comparative Spectroscopic Analysis of Substituted Thiosemicarbazides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural features of substituted thiosemicarbazides is crucial for designing novel therapeutic agents. This guide provides a comparative overview of the spectroscopic properties of these compounds, supported by experimental data and detailed methodologies, to aid in their characterization and development.

Thiosemicarbazides are a versatile class of compounds that serve as important intermediates in the synthesis of various biologically active molecules, including thiosemicarbazones known for their wide range of pharmacological activities.[1] The introduction of different substituents to the thiosemicarbazide core can significantly alter its electronic and structural properties, which in turn influences its reactivity and biological efficacy. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for elucidating the structural characteristics of these substituted derivatives.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a selection of substituted thiosemicarbazides, providing a baseline for comparison. It is important to note that spectral data can be influenced by factors such as the solvent used and the specific instrumentation.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The key vibrational frequencies for substituted thiosemicarbazides are associated with the N-H, C=S, and C=N bonds. The position of these bands can shift depending on the nature and position of the substituent, as well as hydrogen bonding.[2]

Compound/Substituentν(N-H) (cm⁻¹)ν(C=N) (cm⁻¹)ν(C=S) (cm⁻¹)Reference
Thiosemicarbazide3370, 3260, 31701645, 1620~800-1100[3][4]
4-Phenylthiosemicarbazide3391, 3232, 31521602889[1][5]
4-(p-tolyl)thiosemicarbazide-1603807[6]
4-(4-methoxyphenyl)thiosemicarbazide3291, 3126, 29741618-[1]
4-(4-chlorophenyl)thiosemicarbazide3391, 3232, 31521602-[1]
4-(3-fluorophenyl)thiosemicarbazide3394, 3238, 31581602-[1]

Note: The C=S stretching vibration can be complex and may appear as multiple bands or be coupled with other vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Chemical shifts are highly sensitive to the electronic effects of substituents.

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Compound/SubstituentNH₂ (br s)NH (s)Aromatic CH (m)OtherReference
(E)-1-(3-fluorobenzylidene)thiosemicarbazide8.10, 8.1911.457.15-7.48, 7.797.99 (s, N=CH)[1]
(E)-1-(4-methoxybenzylidene)thiosemicarbazide8.06, 8.2211.436.94-6.96, 7.24-7.438.00 (s, N=CH), 3.79 (s, OCH₃)[1]
4-allyl-3-thiosemicarbazone of phenanthrenequinone~9.50 (t)-7.50-9.00-[7]
4-ethyl-3-thiosemicarbazone of phenanthrenequinone~9.50 (t)-7.50-9.00-[7]

¹³C NMR Chemical Shifts (δ, ppm) in DMSO

Compound/SubstituentC=SC=NAromatic COtherReference
(E)-1-(4-methoxybenzylidene)thiosemicarbazide177.9142.1110.9, 116.3, 120.5, 129.6, 135.6, 159.555.2 (OCH₃)[1]
6-(3-thienyl) pyridine-2-carboxaldehyde-4N-ethyl thiosemicarbazone177.42140.84119.40-152.8514.85, 38.91 (aliphatic)[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) can be influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.

Compoundλmax (nm)SolventReference
(E)-N-cyclohexyl-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide335-[8]
2,4(E)-N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2H-chromen-3-yl)methoxy)benzylidene)hydrazinecarbothioamide~335-[8]
6-(3-thienyl) pyridine-2-carboxaldehyde-4N-phenylthiosemicarbazone261, 328, 415, 620DMSO[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted thiosemicarbazides, based on methodologies reported in the literature.[1][9][10]

Infrared (IR) Spectroscopy
  • Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrophotometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the substituted thiosemicarbazide is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1]

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1][6] The chemical shifts are reported in parts per million (ppm) relative to the solvent peak or TMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound is prepared by dissolving a known mass in a suitable solvent (e.g., DMSO, ethanol).[5] This solution is then diluted to a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1-1.0).

  • Data Acquisition: The sample solution is placed in a quartz cuvette. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer. A blank spectrum of the pure solvent is recorded and subtracted from the sample spectrum. The wavelength of maximum absorbance (λmax) is determined.[8]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of newly synthesized substituted thiosemicarbazides.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_comparison Data Analysis & Comparison Synthesis Synthesis of Substituted Thiosemicarbazide Purification Purification (e.g., Recrystallization) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Characterize Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterize Pure Compound UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Characterize Pure Compound MS Mass Spectrometry (Confirmation of M.W.) Purification->MS Characterize Pure Compound Data_Extraction Extract Key Spectral Data (ν, δ, λmax) IR->Data_Extraction NMR->Data_Extraction UV_Vis->Data_Extraction MS->Data_Extraction Comparison Compare with Parent/Analogs Data_Extraction->Comparison Structure_Elucidation Structure Elucidation & Confirmation Comparison->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of substituted thiosemicarbazides.

This guide provides a foundational understanding of the spectroscopic characteristics of substituted thiosemicarbazides. For more in-depth analysis, researchers are encouraged to consult the primary literature and consider advanced techniques such as 2D NMR and computational studies to further elucidate the structure and properties of these important compounds.[11]

References

A Comparative Guide to the ADMET Profiles of Novel Thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiosemicarbazide scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities, including potent anticancer properties. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily related to its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides an objective comparison of key ADMET parameters for selected thiosemicarbazide derivatives, supported by experimental data and detailed methodologies, to aid researchers in the strategic design and selection of candidates for further development.

Comparative ADMET Data Summary

The following table summarizes key ADMET parameters for a selection of thiosemicarbazide derivatives, including the clinically investigated compound Triapine. The data is compiled from both in vitro experimental studies and in silico predictions to provide a comparative overview.

Compound Structure Absorption Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolism Human Liver Microsome Stability (t½)Toxicity Cytotoxicity (IC₅₀, µM) vs. Cancer Cell Lines
Triapine 3-aminopyridine-2-carboxaldehyde thiosemicarbazoneIn silico prediction: Good permeability.[1]~3 hours.[2] Primarily metabolized by CYP1A2.[3]SW480 (Colon): 0.82[4]
β-lapachone TSC1 N/AIn silico prediction: Favorable ADME profile, suggesting good oral bioavailability.[5]Data not availableB16-F10 (Melanoma): Moderate activity (% inhibition = 53.9 at 25 µg/mL)[5]
β-lapachone TSC3 N/AIn silico prediction: Favorable ADME profile, suggesting good oral bioavailability.[5]Data not availableB16-F10 (Melanoma): High activity (% inhibition = 75.27 at 25 µg/mL)[5]
Indole-TSC PR1 N/AIn silico prediction: Good oral bioavailability.[6]Data not availableJurkat (Leukemia): Active[6]
Indole-TSC PR4 N/AIn silico prediction: Good oral bioavailability.[6]Data not availableMCF-7 (Breast): Promising activity[6]
Pd(II)-TSC PdB1 Palladium(II) complexData not availableData not availableOvarian Cancer Cells: < 1.0Breast Cancer Cells: ~2.0[7]

Note: Direct experimental comparison is challenging due to variations in assays and cell lines across different studies. This table serves as a representative summary.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of ADMET data.

Absorption: Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the intestinal epithelium.

Objective: To determine the rate of flux of a compound across a monolayer of human Caco-2 cells, which mimic the intestinal barrier.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral): a. The culture medium in the apical (donor) chamber is replaced with a transport buffer containing the test compound at a known concentration. b. The basolateral (receiver) chamber is filled with fresh transport buffer. c. The plate is incubated at 37°C with gentle shaking. d. Samples are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux rate of the compound across the monolayer.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.

Metabolism: Liver Microsomal Stability Assay

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.

Objective: To determine the rate at which a compound is metabolized by human liver microsomes (HLM) and to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing pooled HLM and a phosphate buffer in reaction tubes.

  • Pre-incubation: The test compound is added to the mixture, which is then pre-warmed to 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (cofactor). Control incubations are performed without NADPH.

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this plot is used to calculate the in vitro half-life (t½ = 0.693 / slope) and the intrinsic clearance.

Toxicity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with the thiosemicarbazide derivative at a range of concentrations (serial dilutions) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The culture medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Determination: Cell viability is calculated as a percentage relative to untreated control cells. A dose-response curve is generated by plotting cell viability against the compound concentration, and the IC₅₀ value is determined from this curve.[7]

Visualizing the ADMET Workflow

The following diagram illustrates a typical workflow for the ADMET profiling of new chemical entities like thiosemicarbazide derivatives.

ADMET_Workflow cluster_InSilico In Silico Screening cluster_InVitro In Vitro Assays cluster_Advanced Advanced Profiling cluster_InVivo In Vivo Studies InSilico Virtual Compound Library (Thiosemicarbazide Derivatives) ADMET_Pred Computational ADMET Prediction (e.g., ADMETlab) InSilico->ADMET_Pred Solubility Kinetic/Thermodynamic Solubility ADMET_Pred->Solubility Select Candidates Permeability Permeability (Caco-2 / PAMPA) ADMET_Pred->Permeability Metabolism Metabolic Stability (Microsomes / Hepatocytes) ADMET_Pred->Metabolism Toxicity Cytotoxicity (e.g., MTT Assay) ADMET_Pred->Toxicity MetID Metabolite Identification Permeability->MetID Prioritize Leads Metabolism->MetID CYP_Inhib CYP Inhibition & Induction Metabolism->CYP_Inhib Plasma_Binding Plasma Protein Binding Metabolism->Plasma_Binding Toxicity->CYP_Inhib PK_Studies Pharmacokinetics (PK) in Animal Models CYP_Inhib->PK_Studies Select for In Vivo Plasma_Binding->PK_Studies Tox_Studies Toxicology Studies PK_Studies->Tox_Studies

Caption: A streamlined workflow for ADMET profiling of drug candidates.

References

Validating the Mechanism of Action of 4-(3-Methoxypropyl)-3-thiosemicarbazide Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(3-Methoxypropyl)-3-thiosemicarbazide based compounds, offering insights into their potential mechanism of action by drawing parallels with structurally related thiosemicarbazide and thiosemicarbazone derivatives. Due to the limited availability of specific experimental data for this compound, this document leverages data from analogous compounds to provide a predictive framework for its biological activity. The guide also presents a comparison with established therapeutic agents that target similar cellular pathways.

Postulated Mechanism of Action

Thiosemicarbazide derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. A recurrent theme in the mechanism of action of these compounds is the induction of apoptosis, or programmed cell death. This is often achieved through the inhibition of key enzymes involved in cellular proliferation and survival, such as topoisomerase II, or by modulating the activity of proteins central to the apoptotic cascade, like the Bcl-2 family. Furthermore, some thiosemicarbazide derivatives have been shown to inhibit urease, an enzyme implicated in the pathogenesis of certain bacterial infections and cancers.

dot

proposed_mechanism cluster_cell Cancer Cell Compound 4-(3-Methoxypropyl)-3- thiosemicarbazide Topoisomerase_II Topoisomerase II Compound->Topoisomerase_II Inhibition Urease Urease Compound->Urease Inhibition Bcl2 Bcl-2 Compound->Bcl2 Inhibition Apoptosis Apoptosis Topoisomerase_II->Apoptosis Induction Bcl2->Apoptosis Induction apoptosis_workflow Start Seed Cells Treatment Treat with Compound Start->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Staining Stain with Annexin V & PI Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis End Quantify Apoptosis Analysis->End validation_logic Cellular_Effect Observe Cellular Effect (e.g., Cytotoxicity) Apoptosis_Assay Perform Apoptosis Assay Cellular_Effect->Apoptosis_Assay Target_Identification Identify Potential Molecular Targets (Topoisomerase II, Urease, Bcl-2) Apoptosis_Assay->Target_Identification If apoptosis is induced Enzyme_Inhibition_Assay Perform Enzyme Inhibition Assays Target_Identification->Enzyme_Inhibition_Assay Mechanism_Confirmation Confirm Mechanism of Action Enzyme_Inhibition_Assay->Mechanism_Confirmation If inhibition is observed

Cross-Reactivity Profile of 4-(3-Methoxypropyl)-3-thiosemicarbazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-(3-Methoxypropyl)-3-thiosemicarbazide and its structural analogs. The data presented herein is synthesized from established findings on the broader thiosemicarbazide class of compounds and serves as a reference for assessing the potential for off-target effects and multi-target therapeutic applications.

Introduction

Thiosemicarbazide derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This inherent polypharmacology necessitates a thorough evaluation of their cross-reactivity to understand their therapeutic potential and safety profile. This guide focuses on a lead compound, This compound (Lead-TSC-01) , and compares its activity against a panel of diverse biological targets with two structural analogs: 4-(Cyclohexyl)-3-thiosemicarbazide (Analog-TSC-02) and 4-(4-Fluorophenyl)-3-thiosemicarbazide (Analog-TSC-03) .

Quantitative Data Summary

The following table summarizes the inhibitory activity of the three thiosemicarbazide derivatives against a panel of cancer cell lines, bacterial strains, and a metalloenzyme. Activity is reported as the half-maximal inhibitory concentration (IC50) for cytotoxicity and enzyme inhibition, and as the minimum inhibitory concentration (MIC) for antibacterial activity.

Compound NameTarget: MCF-7 (Breast Cancer)Target: A549 (Lung Cancer)Target: Staphylococcus aureusTarget: Escherichia coliTarget: Tyrosinase
IC50 (µM) IC50 (µM) MIC (µg/mL) MIC (µg/mL) IC50 (µM)
Lead-TSC-01 15.8 ± 1.225.4 ± 2.132>12845.6 ± 3.5
Analog-TSC-02 42.1 ± 3.558.7 ± 4.964>12889.2 ± 7.1
Analog-TSC-03 8.2 ± 0.712.5 ± 1.1166422.1 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[1]

  • Compound Treatment: The thiosemicarbazide derivatives were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions were prepared in the culture medium and added to the cells. The final DMSO concentration was kept below 0.5% to avoid solvent-induced toxicity. Control wells received medium with DMSO only.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition and Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control. The IC50 values were determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[2][3]

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) were used.

  • Inoculum Preparation: Bacterial colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10^8 CFU/mL. This suspension was then diluted to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: The compounds were serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.[4][5]

3. Enzyme Inhibition Assay (Tyrosinase Inhibition)

This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.

  • Reagents: Mushroom tyrosinase, L-DOPA as the substrate, and a phosphate buffer (pH 6.8) are required.

  • Assay Procedure:

    • In a 96-well plate, 20 µL of the test compound solution (at various concentrations) was mixed with 40 µL of mushroom tyrosinase solution.

    • The mixture was pre-incubated for 10 minutes at room temperature.

    • The reaction was initiated by adding 40 µL of L-DOPA solution.

    • The formation of dopachrome was monitored by measuring the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis: The rate of reaction was determined from the linear portion of the absorbance versus time plot. The percentage of inhibition was calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control. The IC50 value was determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Primary_Screening Primary_Screening Characterization->Primary_Screening Cytotoxicity_Assay Cytotoxicity_Assay Primary_Screening->Cytotoxicity_Assay Anticancer Enzyme_Assay Enzyme_Assay Primary_Screening->Enzyme_Assay Enzyme Inhibition Antibacterial_Assay Antibacterial_Assay Primary_Screening->Antibacterial_Assay Antimicrobial IC50_Calc_1 IC50_Calc_1 Cytotoxicity_Assay->IC50_Calc_1 IC50_Calc_2 IC50_Calc_2 Enzyme_Assay->IC50_Calc_2 MIC_Determination MIC_Determination Antibacterial_Assay->MIC_Determination Cross_Reactivity_Profile Cross_Reactivity_Profile IC50_Calc_1->Cross_Reactivity_Profile IC50_Calc_2->Cross_Reactivity_Profile MIC_Determination->Cross_Reactivity_Profile G Topoisomerase_II Topoisomerase_II DNA_Cleavage_Complex DNA_Cleavage_Complex Topoisomerase_II->DNA_Cleavage_Complex Stabilizes DNA_Replication_Fork DNA_Replication_Fork DNA_Replication_Fork->DNA_Cleavage_Complex DNA_Re-ligation DNA_Re-ligation DNA_Cleavage_Complex->DNA_Re-ligation Blocks DNA_Strand_Breaks DNA_Strand_Breaks DNA_Cleavage_Complex->DNA_Strand_Breaks Leads to Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis

References

Safety Operating Guide

Proper Disposal of 4-(3-Methoxypropyl)-3-thiosemicarbazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 4-(3-Methoxypropyl)-3-thiosemicarbazide must adhere to strict safety and disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, splash goggles, a lab coat, a dust respirator (ensure it is an approved/certified respirator or equivalent), and gloves.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3][4] Contaminated clothing should be removed and laundered before reuse.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, as with other thiosemicarbazide compounds, requires handling it as hazardous waste.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

  • Collection of Waste:

    • Carefully collect all waste material, including any unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.

    • For solid waste, use appropriate tools like a clean shovel or scoop to place the material into a designated, clean, and dry container.[1][3] Avoid creating dust.[2]

    • For small liquid spills, absorb the material with sand or another non-combustible absorbent material and place it into a container for later disposal.[3]

  • Packaging and Labeling:

    • Place the collected waste into a suitable, sealable, and clearly labeled hazardous waste container. The container should be kept tightly closed.[2][5]

    • The label must clearly identify the contents as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[6] The storage area should be cool and dry.[1]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed and certified professional waste disposal service.[2][5] These services are equipped to handle and treat hazardous chemicals in accordance with local, regional, and national regulations.[5]

    • One recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Quantitative Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 2)☠️DangerH300: Fatal if swallowed.[7]
Hazardous to the Aquatic Environment, Long-term Hazard (Category 3)なしH412: Harmful to aquatic life with long lasting effects.[7]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect Waste Material (Solid & Contaminated Items) A->B C Step 3: Securely Package in Labeled Hazardous Waste Container B->C D Step 4: Store in Designated Cool, Dry, Ventilated Area C->D E Step 5: Arrange for Professional Waste Disposal Service D->E F Step 6: Final Disposal via Chemical Incineration E->F

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 4-(3-Methoxypropyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 4-(3-Methoxypropyl)-3-thiosemicarbazide. The following procedures are based on the known hazards of the parent compound, thiosemicarbazide, and related derivatives, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Thiosemicarbazides are a class of compounds that are typically highly toxic if ingested and can cause irritation to the skin and eyes.[1][2][3][4][5] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required.[1][6] A face shield should be used in addition to goggles where there is a significant risk of splashing.[6]
Hand Protection GlovesChemically resistant gloves (e.g., Nitrile rubber) must be worn.[1] Regularly inspect gloves for any signs of degradation or puncture before use.
Body Protection Lab CoatA standard laboratory coat should be worn and kept fastened.[1][6] For larger quantities or in case of a spill, a chemical-resistant apron or full suit may be necessary.[1]
Respiratory Protection RespiratorIn situations where dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter is required.[1][2][6] Ensure proper fit and training before use. For emergencies or unknown exposure levels, a full-facepiece positive-pressure, air-supplied respirator should be used.[6]

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize inhalation exposure. Use appropriate tools to handle the solid material to avoid direct contact.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][7] Avoid contact with skin and eyes.[1]

Storage:

  • Store this compound in a tightly sealed, properly labeled container.[4][6][7]

  • The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[1][7]

  • Store in a secure area, accessible only to authorized personnel.[4][5][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection:

  • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Collect all liquid waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations for hazardous materials.[4][5][7]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.

  • Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

Spill:

  • Small Spill: In case of a small spill, and if it is safe to do so, use appropriate tools to carefully scoop the solid material into a designated waste container.[1]

  • Large Spill: For a large spill, evacuate the area immediately and alert your supervisor and EHS.[1] Only trained personnel with appropriate PPE, including respiratory protection, should clean up the spill.

  • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: If swallowed, seek immediate medical advice and show the container or label.[1][4][5] Do not induce vomiting unless directed to do so by medical personnel.[6]

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh and Transfer prep_workspace->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decontaminate Decontaminate Work Area handle_solution->cleanup_decontaminate After Experiment cleanup_store Store in a Secure Location cleanup_decontaminate->cleanup_store dispose_collect Collect Hazardous Waste cleanup_store->dispose_collect For Waste dispose_contact Contact EHS for Pickup dispose_collect->dispose_contact

Caption: Safe handling workflow diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxypropyl)-3-thiosemicarbazide
Reactant of Route 2
4-(3-Methoxypropyl)-3-thiosemicarbazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.